molecular formula C4 H3 N5 O2 . H2 O B1144313 8-AZAXANTHINE MONOHYDRATE, 98 CAS No. 19344-24-2

8-AZAXANTHINE MONOHYDRATE, 98

Número de catálogo: B1144313
Número CAS: 19344-24-2
Peso molecular: 171.12
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

8-AZAXANTHINE MONOHYDRATE, 98, also known as 8-AZAXANTHINE MONOHYDRATE, 98, is a useful research compound. Its molecular formula is C4 H3 N5 O2 . H2 O and its molecular weight is 171.12. The purity is usually 95%.
BenchChem offers high-quality 8-AZAXANTHINE MONOHYDRATE, 98 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-AZAXANTHINE MONOHYDRATE, 98 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

19344-24-2

Fórmula molecular

C4 H3 N5 O2 . H2 O

Peso molecular

171.12

Sinónimos

8-AZAXANTHINE MONOHYDRATE, 98

Origen del producto

United States
Foundational & Exploratory

difference between xanthine and 8-azaxanthine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular and Functional Distinctions Between Xanthine and 8-Azaxanthine

Abstract

This technical guide provides a comprehensive analysis of the molecular differences between xanthine and its aza-analog, 8-azaxanthine. The core structural distinction—the substitution of a carbon atom at position 8 in the purine ring of xanthine with a nitrogen atom to form 8-azaxanthine—initiates a cascade of significant changes in its physicochemical and biological properties. This substitution transforms the core scaffold from a purine to a triazolopyrimidine, altering the electronic distribution, acidity, hydrogen bonding potential, and ultimately, its metabolic fate and pharmacological profile. This guide will dissect these differences through detailed structural analysis, comparative data tables, step-by-step analytical protocols, and diagrams illustrating the biochemical context, offering researchers and drug development professionals a thorough understanding of the implications of this strategic heteroatom substitution.

Introduction

Xanthine is a pivotal molecule in purine metabolism, serving as an intermediate in the degradation pathway of purines to uric acid.[1][2] Its derivatives, the methylxanthines (e.g., caffeine and theophylline), are a well-known class of alkaloids used as stimulants and bronchodilators.[1][3] The xanthine scaffold, with its fused pyrimidine-imidazole ring system, is a cornerstone for medicinal chemists exploring a range of therapeutic targets, including adenosine receptors and phosphodiesterases.[1][4]

In the pursuit of novel therapeutic agents with modulated properties, the synthesis of heterocyclic bioisosteres is a fundamental strategy. Aza-analogs, created by replacing a carbon atom with a nitrogen atom, are of particular interest. The introduction of a nitrogen atom can profoundly alter a molecule's metabolic stability, solubility, receptor binding affinity, and electronic character without drastically changing its overall size and shape. 8-Azaxanthine is a classic example of this strategy, where the C8 atom of the imidazole moiety in xanthine is replaced by nitrogen. This seemingly minor change has significant consequences, which this guide will explore in detail.

Part 1: Core Molecular Structure Analysis

The fundamental difference between the two molecules lies in the composition of their fused heterocyclic ring systems.

Xanthine: The Canonical Purine

Xanthine is a dioxopurine, built upon a purine core. This core consists of a pyrimidine ring fused to an imidazole ring.[5]

  • IUPAC Name: 3,7-Dihydro-1H-purine-2,6-dione[1][6]

  • Chemical Formula: C₅H₄N₄O₂[1][7]

  • Core Structure: The structure features two carbonyl groups at positions 2 and 6 of the purine ring system. The imidazole portion of the ring contains a C-H bond at position 8.

8-Azaxanthine: The Triazolopyrimidine Analog

The substitution of the carbon at position 8 with a nitrogen atom fundamentally changes the heterocyclic core from a purine to a v-triazolo[4,5-d]pyrimidine.[8]

  • IUPAC Name: 2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione[8][9]

  • Chemical Formula: C₄H₃N₅O₂[8]

  • Core Structure: This molecule retains the dioxopyrimidine ring but features a 1,2,3-triazole ring in place of the imidazole ring. The defining feature is the presence of a nitrogen atom at the 8-position.

Head-to-Head Structural Comparison

The most effective way to appreciate the distinction is a direct comparison of their fundamental properties.

PropertyXanthine8-Azaxanthine
IUPAC Name 3,7-Dihydro-1H-purine-2,6-dione[1][10]2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione[8]
Chemical Formula C₅H₄N₄O₂[1][7]C₄H₃N₅O₂[8]
Molar Mass 152.11 g/mol [1][7]153.10 g/mol [8]
Core Heterocycle Purine (Pyrimidine fused with Imidazole)[5]v-Triazolo[4,5-d]pyrimidine (Pyrimidine fused with Triazole)[8]
Atom at Position 8 Carbon (C)Nitrogen (N)

To visualize this core change, the following diagram illustrates the substitution.

G cluster_0 Xanthine (Purine Core) cluster_1 8-Azaxanthine (Triazolopyrimidine Core) Xanthine Azaxanthine c1 C8-H Group c1:e->Xanthine:w n1 N8 Atom n1:e->Azaxanthine:w G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation XO1 Xanthine Oxidase Hypoxanthine->XO1 UricAcid Uric Acid Xanthine->UricAcid Oxidation XO2 Xanthine Oxidase Xanthine->XO2 Azaxanthine 8-Azaxanthine Azaxanthine->XO2 Inhibition/ Interaction

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understanding the inhibitory constant (Ki) of 8-azaxanthine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Inhibitory Constant (Ki) of 8-Azaxanthine

Introduction

8-Azaxanthine, a synthetic purine analog, holds a significant position in biochemical and pharmacological research.[1][2] As a structural isomer of the natural purine xanthine, its unique configuration—featuring a nitrogen atom at the 8th position—imparts distinct chemical properties that make it a subject of interest for modulating enzyme activity. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals into the core principles and practical methodologies for determining and .

The inhibitory constant (Ki) is a critical, intrinsic measure of a compound's potency, reflecting the equilibrium dissociation constant of the enzyme-inhibitor complex. Unlike the half-maximal inhibitory concentration (IC50), which is dependent on experimental conditions, the Ki provides a standardized value for comparing the affinity of different inhibitors and is indispensable for building robust structure-activity relationships (SAR).[3][4] This document provides a comprehensive framework, moving from the molecular identity of 8-azaxanthine and its primary biological targets to the theoretical underpinnings of enzyme inhibition kinetics and culminating in a detailed, self-validating experimental protocol for the precise determination of its Ki value.

Part 1: Molecular Profile and Biological Context of 8-Azaxanthine

8-Azaxanthine, also known as 2,6-Dihydroxy-8-azapurine, is a heterocyclic compound whose structure mimics endogenous purines.[5][6] This mimicry is the basis for its interaction with enzymes involved in purine metabolism.

PropertyValueSource
IUPAC Name 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione[2]
Molecular Formula C4H3N5O2[1]
Molecular Weight 153.1 g/mol [2]
Synonyms 8-Azaxanthine, 2,6-Dihydroxy-8-azapurine[5][6]
CAS Number 1468-26-4[2]

Primary Biological Target: Xanthine Oxidase (XO)

The most logical and well-documented target for purine analogs like 8-azaxanthine is Xanthine Oxidase (XO).[7] This complex molybdoflavoprotein is a central enzyme in purine catabolism, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[8][9]

The rationale for targeting XO is compelling:

  • Structural Analogy: 8-Azaxanthine's structure closely resembles that of the natural substrates, hypoxanthine and xanthine.

  • Therapeutic Precedent: The highly successful gout medication, allopurinol, is itself an inhibitor of XO and is described as an isostere of hypoxanthine, further validating this enzyme class as a target for purine-like structures.[10]

Overproduction of uric acid due to high XO activity leads to hyperuricemia, a condition that can result in gout, kidney stones, and other metabolic disorders.[8] Therefore, inhibitors of XO are of significant therapeutic interest.

Other Potential Targets

While XO is the primary focus, the xanthine scaffold is known to interact with other enzyme families:

  • Phosphodiesterases (PDEs): Xanthine derivatives like caffeine and theophylline are classical non-selective PDE inhibitors.[11] PDEs are crucial signaling enzymes that hydrolyze cyclic AMP and GMP.[] However, modifications at the 8-position, such as the introduction of a nitrogen atom, can dramatically alter affinity and selectivity.[13]

  • Adenosine Receptors: The substitution of a carbon with nitrogen at the 8-position has been shown to significantly reduce affinity for adenosine receptors compared to traditional xanthines like theophylline.[14] This suggests 8-azaxanthine is likely a weak adenosine receptor antagonist.

Part 2: The Theoretical Framework of the Inhibitory Constant (Ki)

A precise understanding of enzyme kinetics is foundational to accurately characterizing an inhibitor. The Ki value is the cornerstone of this characterization.

Differentiating Ki from IC50

It is critical to distinguish between Ki and IC50. The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. It is highly dependent on factors like enzyme and substrate concentrations. In contrast, the Ki is an intrinsic dissociation constant for the inhibitor and enzyme, making it a universal benchmark for inhibitor potency.[4]

Mechanisms of Reversible Enzyme Inhibition

The method for calculating Ki depends on the mechanism by which the inhibitor interacts with the enzyme. The primary modes of reversible inhibition are Competitive, Non-competitive, and Uncompetitive.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I (Ki) S Substrate (S) I_comp Inhibitor (I) ES->E + P P Product (P) desc_comp Inhibitor binds only to free enzyme (E). Increases apparent Km, Vmax unchanged. E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I (Ki) S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc + P ESI_nc ESI Complex ES_nc->ESI_nc + I (Ki') P_nc Product (P) desc_nc Inhibitor binds to both E and ES. Decreases Vmax, Km unchanged (in pure form). G cluster_workflow Experimental Workflow for Ki Determination prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) km_det 2. Determine Km of Substrate (Vary [Xanthine]) prep->km_det ic50_det 3. Determine IC50 of 8-Azaxanthine (Vary [Inhibitor] at fixed [Xanthine]) km_det->ic50_det informs substrate concentration choice moi_det 4. Determine Mode of Inhibition (Vary [Xanthine] and [Inhibitor]) ic50_det->moi_det ki_calc 5. Calculate Ki (Using appropriate kinetic model) moi_det->ki_calc determines correct equation to use

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An In-depth Technical Guide to the Interaction of 8-Azaxanthine with Aspergillus flavus Urate Oxidase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Urate oxidase (UOX), an enzyme absent in higher primates, plays a crucial role in purine metabolism by catalyzing the oxidation of uric acid to the more soluble allantoin. This function has positioned recombinant urate oxidase from Aspergillus flavus as a significant therapeutic agent for managing hyperuricemia, a condition associated with gout and tumor lysis syndrome.[1] Understanding the interaction of inhibitors with this enzyme is paramount for the development of new therapeutics and for elucidating its catalytic mechanism. 8-azaxanthine stands out as a potent competitive inhibitor of urate oxidase, making it an invaluable tool for structural and functional studies.[2] This guide provides a comprehensive technical overview of the interaction between 8-azaxanthine and Aspergillus flavus urate oxidase, detailing the structural basis of inhibition, step-by-step experimental protocols for characterization, and the interpretation of kinetic data.

Introduction: The Significance of Aspergillus flavus Urate Oxidase and its Inhibition

Urate oxidase (EC 1.7.3.3), a homotetrameric enzyme, catalyzes the oxidation of uric acid to 5-hydroxyisourate, which then spontaneously degrades to allantoin.[3][4] The enzyme from Aspergillus flavus is of particular interest due to its high catalytic activity and its successful application as the recombinant drug Rasburicase.[1] The active site of urate oxidase is located at the interface of two subunits and, remarkably, functions without the need for any metal ions or cofactors.[4][5]

The study of inhibitors is fundamental to enzymology, providing insights into substrate binding, catalytic mechanisms, and pathways for drug design. 8-Azaxanthine, a purine analog, serves as a classical competitive inhibitor of urate oxidase, binding tightly to the active site and preventing the binding of the natural substrate, uric acid.[2][6] High-resolution crystal structures of the Aspergillus flavus urate oxidase in complex with 8-azaxanthine have been instrumental in delineating the precise molecular interactions that govern this inhibition.[5][7][8]

Structural Basis of 8-Azaxanthine Inhibition

The inhibitory action of 8-azaxanthine is rooted in its structural mimicry of uric acid, allowing it to occupy the enzyme's active site. X-ray and neutron diffraction studies have provided a detailed atomic-level understanding of this interaction.

The Active Site Architecture

The active site of Aspergillus flavus urate oxidase is a well-defined pocket formed by residues from two adjacent subunits of the tetramer.[4] Key amino acid residues create a network of hydrogen bonds and van der Waals interactions that stabilize the bound ligand.

8-Azaxanthine Binding Mode

High-resolution crystallographic data reveals that 8-azaxanthine binds in a planar orientation within the active site.[7][9] The inhibitor is held in place by a series of specific hydrogen bonds with backbone and side-chain atoms of surrounding residues. This binding mode directly obstructs the entry and proper positioning of uric acid, thereby preventing catalysis.

Experimental Workflow for Studying the Interaction

A systematic approach is required to characterize the interaction between 8-azaxanthine and urate oxidase. The following workflow outlines the key experimental stages, from enzyme production to detailed kinetic analysis.

experimental_workflow cluster_prep Enzyme Preparation cluster_kinetics Kinetic Analysis cluster_structural Structural Analysis (Optional) expression Recombinant UOX Expression (E. coli or S. cerevisiae) purification Purification (e.g., Ni-NTA Chromatography) expression->purification assay Spectrophotometric Urate Oxidase Assay purification->assay inhibition_assay Inhibition Assay with 8-Azaxanthine assay->inhibition_assay data_analysis Data Analysis (Michaelis-Menten, Lineweaver-Burk) inhibition_assay->data_analysis interpretation Interpretation of Results data_analysis->interpretation Determine Ki, Inhibition Type crystallization Co-crystallization with 8-Azaxanthine diffraction X-ray/Neutron Diffraction crystallization->diffraction diffraction->interpretation Elucidate Binding Mode

Caption: Experimental workflow for characterizing the interaction between 8-azaxanthine and urate oxidase.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments involved in studying the 8-azaxanthine-urate oxidase interaction.

Recombinant Production and Purification of Aspergillus flavus Urate Oxidase

High-yield production of pure, active urate oxidase is a prerequisite for reliable kinetic and structural studies. Expression in Escherichia coli is a common and effective method.[4][10]

Protocol 4.1.1: Expression in E. coli

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the gene for Aspergillus flavus urate oxidase, often with a polyhistidine tag for purification (e.g., pET vector series).

  • Culture Growth: Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Expression: Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Protocol 4.1.2: Purification using Nickel-NTA Affinity Chromatography

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Binding: Load the clarified supernatant onto the equilibrated column.

  • Washing: Wash the column with several column volumes of wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged urate oxidase with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.5) using dialysis or a desalting column.

  • Purity Assessment: Assess the purity of the enzyme by SDS-PAGE. The expected molecular weight of the monomer is approximately 34 kDa.[4]

Spectrophotometric Assay of Urate Oxidase Activity

The activity of urate oxidase is conveniently measured by monitoring the decrease in absorbance at 290-293 nm, which corresponds to the consumption of uric acid.[11]

Protocol 4.2.1: Standard Activity Assay

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium borate buffer, pH 8.5. It is recommended to oxygenate the buffer by bubbling O2 through it for 10-15 minutes prior to use.

    • Substrate Stock Solution: Prepare a stock solution of uric acid (e.g., 10 mM) in a dilute alkaline solution (e.g., containing lithium carbonate) to aid dissolution.

    • Working Substrate Solution: Dilute the uric acid stock solution in the assay buffer to the desired final concentration (e.g., 0.1 mM).

  • Assay Procedure:

    • Set a spectrophotometer to 293 nm and maintain the temperature at 25°C.

    • In a quartz cuvette, add the assay buffer and the working substrate solution.

    • Incubate for 5 minutes to allow for temperature equilibration and to establish a baseline.

    • Initiate the reaction by adding a small volume of appropriately diluted urate oxidase.

    • Record the decrease in absorbance at 293 nm for 5-10 minutes.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA/min) from the initial linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of uric acid at 293 nm (approximately 12,600 M⁻¹cm⁻¹).[12]

    One unit of urate oxidase is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of uric acid per minute under the specified conditions.

Kinetic Analysis of 8-Azaxanthine Inhibition

To determine the type of inhibition and the inhibition constant (Ki), the urate oxidase activity is measured at various substrate and inhibitor concentrations.

Protocol 4.3.1: Inhibition Kinetics

  • Reagent Preparation:

    • Prepare assay buffer and a range of uric acid concentrations as described in Protocol 4.2.1.

    • Prepare a stock solution of 8-azaxanthine in a suitable solvent (e.g., dilute NaOH) and then dilute to various working concentrations in the assay buffer.

  • Assay Procedure:

    • Perform a series of urate oxidase activity assays as described in Protocol 4.2.1.

    • For each concentration of uric acid, measure the initial reaction velocity in the absence and presence of several different concentrations of 8-azaxanthine.

  • Data Analysis:

    • Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.

    • For a more accurate determination of kinetic parameters, transform the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

    • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

    • The inhibition constant (Ki) can be determined from a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor concentration.

inhibition_mechanism cluster_competitive Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) (8-Azaxanthine) EI->E - I

Caption: Reaction scheme for competitive inhibition of urate oxidase by 8-azaxanthine.

Data Presentation and Interpretation

Tabulation of Kinetic Parameters

Summarize the determined kinetic parameters in a table for easy comparison.

InhibitorSubstrateInhibition TypeKₘ (µM)Vₘₐₓ (µmol/min/mg)Kᵢ (µM)
NoneUric Acid-ValueValue-
8-AzaxanthineUric AcidCompetitiveApparent Kₘ increasesUnchangedValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Interpretation of Results
  • Competitive Inhibition: The hallmark of competitive inhibition by 8-azaxanthine is an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ). This indicates that the inhibitor competes directly with the substrate for binding to the active site. At sufficiently high substrate concentrations, the effect of the inhibitor can be overcome.

  • Inhibition Constant (Kᵢ): The Kᵢ value is a measure of the inhibitor's potency. A lower Kᵢ value signifies a tighter binding of the inhibitor to the enzyme and thus a more potent inhibition. 8-azaxanthine is known to be a very potent inhibitor of urate oxidase.[2]

Conclusion

The interaction between 8-azaxanthine and Aspergillus flavus urate oxidase serves as a model system for understanding competitive enzyme inhibition. The detailed structural and kinetic characterization of this interaction not only deepens our fundamental knowledge of the enzyme's catalytic mechanism but also provides a valuable framework for the design and evaluation of novel urate oxidase inhibitors with therapeutic potential. The protocols and methodologies outlined in this guide offer a robust approach for researchers to investigate this and other enzyme-inhibitor systems with high scientific rigor.

References

  • Colloc'h, N., et al. (1997). Crystal structure of the protein drug urate oxidase-inhibitor complex at 2.05 A resolution. Nature Structural Biology, 4(11), 947-952. [Link]

  • Retailleau, P., et al. (2004). Complexed and ligand-free high-resolution structures of urate oxidase (Uox) from Aspergillus flavus: a reassignment of the active-site binding mode. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 3), 453-462. [Link]

  • Gabison, L., Colloc'h, N., & Prangé, T. (2014). Azide inhibition of urate oxidase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 7), 896-902. [Link]

  • Li, L., et al. (2006). High-level expression, purification, and characterization of non-tagged Aspergillus flavus urate oxidase in Escherichia coli. Protein Expression and Purification, 49(1), 55-59. [Link]

  • Pui, C. H. (2002). Rasburicase: a potent uricolytic agent. Expert Opinion on Pharmacotherapy, 3(4), 433-442. [Link]

  • Yazdi, M. T., et al. (2021). Molecular Elucidation of a Urate Oxidase from Deinococcus radiodurans for Hyperuricemia and Gout Therapy. Molecules, 26(11), 3185. [Link]

  • UniProt Consortium. (2021). Uricase - Aspergillus flavus. UniProtKB - P09855 (UOX_ASPFN). [Link]

  • Oksanen, E., et al. (2014). The neutron structure of urate oxidase resolves a long-standing mechanistic conundrum and reveals unexpected changes in protonation. PLoS One, 9(1), e86651. [Link]

  • RCSB Protein Data Bank. (2004). 1R51: URATE OXIDASE FROM ASPERGILLUS FLAVUS COMPLEXED WITH ITS INHIBITOR 8-AZAXANTHIN. [Link]

  • RCSB Protein Data Bank. (2014). 4N9V: High resolution x-ray structure of urate oxidase in complex with 8-azaxanthine. [Link]

  • Al-Senaidy, A. M. (2020). Enhancement of Thermostability of Aspergillus flavus Urate Oxidase by Immobilization on the Ni-Based Magnetic Metal–Organic Framework. Molecules, 25(18), 4165. [Link]

  • Oriental Yeast Co., Ltd. (n.d.). Uricase. OYC EU. [Link]

  • Budayova-Spano, M., et al. (2006). A preliminary neutron diffraction study of rasburicase, a recombinant urate oxidase enzyme, complexed with 8-azaxanthin. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 3), 291-294. [Link]

  • Gabison, L., Colloc'h, N., & Prangé, T. (2014). Azide inhibition of urate oxidase. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 7), 896-902. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 8-Azaxanthine Monohydrate (98% Purity)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Azaxanthine monohydrate, a purine analogue, is a significant biochemical reagent in various research and development applications, including the study of enzyme kinetics and as a precursor in the synthesis of more complex molecules.[1][2] A thorough understanding of its physical characteristics is paramount for its effective use, ensuring reproducibility of experimental results and stability in formulations. This guide provides a comprehensive overview of the key physical attributes of 8-azaxanthine monohydrate (98% purity) and the analytical methodologies for their characterization, offering insights from a Senior Application Scientist's perspective to fellow researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

8-Azaxanthine is a derivative of xanthine where a nitrogen atom replaces the carbon at the 8-position of the purine ring. The monohydrate form incorporates one molecule of water per molecule of 8-azaxanthine.


}

Figure 1: Key identifiers for 8-azaxanthine monohydrate.

The presence of multiple nitrogen and oxygen atoms facilitates hydrogen bonding, influencing its solubility and crystal structure. The molecule exists in different tautomeric forms, which can affect its physicochemical properties.[3][4]

Core Physical Characteristics

A summary of the primary physical characteristics of 8-azaxanthine monohydrate (98% purity) is presented below.

PropertyDescription
Appearance A yellow to light-beige solid, typically in powder or crystalline powder form.
Melting Point >230 °C. The high melting point is indicative of a stable crystal lattice with strong intermolecular forces.
Solubility Slightly soluble in dimethyl sulfoxide (DMSO) and methanol. Its aqueous solubility is low, a common characteristic of many purine derivatives due to strong intermolecular hydrogen bonding and base stacking in the solid state.[5]
Purity ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC).

Comprehensive Analytical Characterization Workflow

The physical characterization of a new batch of 8-azaxanthine monohydrate should be approached as a self-validating system. Each analytical technique provides a piece of the puzzle, and the collective data should present a cohesive and consistent picture of the material's properties.


}

Figure 2: A logical workflow for the comprehensive physical characterization of 8-azaxanthine monohydrate.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile and thermally sensitive compounds like 8-azaxanthine. It separates the main component from any impurities, providing a quantitative measure of purity. A 98% purity level indicates a high-quality material suitable for most research applications.

Experimental Protocol:

  • Mobile Phase Preparation: A common mobile phase for purine analogs is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of 8-azaxanthine monohydrate of known purity in a suitable solvent (e.g., a small amount of DMSO diluted with the mobile phase).

    • Prepare a sample solution of the batch to be tested at the same concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Flow Rate: A flow rate of 1 mL/min is a common starting point.

    • Detection: UV detection at a wavelength where 8-azaxanthine has maximum absorbance (e.g., around 270-280 nm).

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Structural and Crystallinity Analysis

Causality: XRPD is a powerful technique for identifying the crystalline phase of a material. Each crystalline solid has a unique diffraction pattern, acting as a fingerprint. For a monohydrate, the XRPD pattern will be distinct from the anhydrous form or any other polymorphic forms. It is also used to confirm the absence of significant amorphous content.[6][7]

Experimental Protocol:

  • Sample Preparation: A small amount of the powder is gently packed into a sample holder.

  • Instrument Setup:

    • X-ray Source: Typically a Cu Kα source.

    • Scan Range: A 2θ range of 5-40° is usually sufficient to capture the most characteristic peaks.

    • Step Size and Dwell Time: These parameters are adjusted to obtain a good signal-to-noise ratio.

  • Data Analysis: The resulting diffractogram is compared to a reference pattern if available. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests amorphous content.

Causality: FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 8-azaxanthine monohydrate will show characteristic absorption bands for N-H, C=O, C=N, and O-H (from the water of hydration) stretching and bending vibrations. This technique is excellent for confirming the identity of the compound and the presence of the hydrate.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and relative intensities of the absorption bands are compared to a reference spectrum or interpreted based on known functional group absorption regions.

Thermal Properties Analysis

Causality: TGA measures the change in mass of a sample as a function of temperature. For a hydrate, TGA is crucial for determining the amount of water present and the temperature at which it is lost. This provides a quantitative measure of the water content and the thermal stability of the compound.[8][9][10]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a TGA pan.

  • Instrument Setup:

    • Heating Rate: A heating rate of 10 °C/min is common.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative decomposition.

  • Data Analysis: The TGA curve will show a weight loss step corresponding to the loss of the water molecule. The percentage weight loss can be used to confirm the monohydrate stoichiometry. Further weight loss at higher temperatures indicates decomposition.

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and can provide information on the crystallinity of the material. For 8-azaxanthine monohydrate, DSC can be used to observe the dehydration endotherm followed by decomposition at higher temperatures.[11][12][13][14][15]

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup:

    • Heating Rate: A heating rate of 10 °C/min is typical.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is used.

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The high melting point of >230 °C suggests that decomposition may occur before or during melting.

Solubility Determination

Causality: Understanding the solubility of 8-azaxanthine monohydrate in various solvents is critical for its use in solution-based assays and for formulation development. The shake-flask method is a reliable way to determine equilibrium solubility.[16]

Experimental Protocol:

  • Procedure: An excess amount of 8-azaxanthine monohydrate is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved 8-azaxanthine in the supernatant is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Hygroscopicity Assessment

Causality: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter for handling and storage, as moisture uptake can lead to physical and chemical instability.[17][18][19][20]

Experimental Protocol:

  • Procedure: A known weight of the sample is placed in a controlled humidity environment (e.g., a desiccator with a saturated salt solution or a dynamic vapor sorption analyzer).

  • Measurement: The change in weight is monitored over time until equilibrium is reached.

  • Classification: The percentage of water absorbed at a specific relative humidity (e.g., 80% RH at 25 °C) is used to classify the hygroscopicity of the material according to pharmacopeial standards (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic).[17][18][21]

Conclusion

A comprehensive characterization of the physical properties of 8-azaxanthine monohydrate is essential for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for ensuring the quality, consistency, and performance of this important biochemical reagent. By understanding the "why" behind each analytical technique and implementing them as a self-validating system, researchers can have a high degree of confidence in their starting material, which is the foundation of reliable and reproducible scientific outcomes.

References

  • Callahan, J. C., Cleary, G. W., Elefant, M., Kaplan, G., Kensler, T., & Nash, R. A. (1982). Equilibrium Moisture Content of Pharmaceutical Excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369.
  • European Pharmacopoeia (Ph. Eur.)
  • Gao, Y., et al. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(2), 348–358.
  • Newman, A. W., & Zografi, G. (2019). The hygroscopicity of pharmaceutical solids. Journal of Pharmaceutical Sciences, 108(10), 3125-3134.
  • SLS Ireland. (n.d.). 8-Azaxanthine monohydrate, >=98.0% (HPLC) | 11460-1G | SIGMA-ALDRICH. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 8-Azaxanthine monohydrate, >=98.0% (HPLC). Retrieved from [Link]

  • Wierzchowski, J., & Smyk, B. (2021). Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. ResearchGate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 8-AZAXANTHINE MONOHYDRATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of some of the purine analogs discussed in this article. Only one tautomeric form is shown for simplicity. Note that the purine numbering is maintained for all compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns were recorded on a Bruker D8 Advance X-Ray diffractometer wit. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 8-Azaxanthine monohydrate. Retrieved from [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Retrieved from [Link]

  • Bell, F., Durand, C., & Urban, N. (n.d.). Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel light stabilizers - Purine analogs. Retrieved from [Link]

  • CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Retrieved from [Link]

  • MDPI. (2023, May 19). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. Molecules, 28(10), 4209.
  • National Center for Biotechnology Information. (n.d.). Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and dissolution enthalpy of xanthine. Retrieved from [Link]

  • PubMed. (n.d.). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. Retrieved from [Link]

  • National Institute of Standards and Technology. (1970). Standard X-ray Diffraction Powder Patterns: Section 8. Data for 81 Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Purine Analogues as Kinase Inhibitors: A Review. Retrieved from [Link]

  • University of Washington. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2083.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 8-AZAXANTHINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring high-throughput synchrotron X-Ray powder diffraction for the structural analysis of pharmaceuticals. Retrieved from [Link]

  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Springer. (2012, January 1). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. AAPS PharmSciTech, 13(1), 187–195.
  • NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]

  • TMR Publishing Group. (2022, June 1). Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review. TMR Pharmacology Research, 2(2), 6.
  • JAPSON. (n.d.). Estimation of Nutraceutical Astaxanthin by RP-HPLC Method: Development and Validation. Retrieved from [Link]

  • Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curve of astaxanthin. a SPC. b And.... Retrieved from [Link]

Sources

Methodological & Application

Application Note: Solubility & Stock Preparation of 8-Azaxanthine Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Context

8-Azaxanthine (1,2,3-triazolo[4,5-d]pyrimidine-5,7-diol) is a potent inhibitor of xanthine oxidase and a critical intermediate in purine metabolism research. However, its utility in high-throughput screening and enzymatic assays is frequently bottlenecked by its physicochemical properties. As a rigid, planar heterocycle, it exhibits high crystal lattice energy and poor solubility in neutral aqueous buffers and standard organic solvents.

This guide addresses the critical decision-making process between using Dimethyl Sulfoxide (DMSO) and Sodium Hydroxide (NaOH) as vehicles. While DMSO is the industry standard for compound libraries, it is often suboptimal for 8-azaxanthine due to limited solubility ceilings. Conversely, exploiting the compound's acidic pKa (~4.8) via alkaline solubilization (NaOH) offers a superior, though pH-sensitive, alternative.

Chemical Basis of Solubility

To master the handling of 8-azaxanthine, one must understand its ionization behavior. Unlike many alkaloids that act as bases, 8-azaxanthine functions as a weak acid.

  • The DMSO Limitation: DMSO is a polar aprotic solvent. It dissolves compounds by disrupting dipole-dipole interactions. However, 8-azaxanthine's strong intermolecular hydrogen bonding (specifically between the amide/imide-like protons and carbonyl oxygens) resists DMSO solvation at high concentrations.

  • The NaOH Advantage (Deprotonation): The proton on the triazole ring (and potentially N3/N1 positions) is acidic. In the presence of a strong base like NaOH, 8-azaxanthine loses a proton, becoming a negatively charged anion. This charge delocalization drastically increases solvation by water molecules, breaking the crystal lattice efficiently.

Mechanistic Visualization

The following diagram illustrates the solubility logic and the transition from the insoluble neutral form to the soluble anionic form.

SolubilityMechanism Neutral Neutral 8-Azaxanthine (Insoluble Solid) DMSO_Path Solvation by DMSO (Dipole interaction) Neutral->DMSO_Path Organic Solvent NaOH_Path Deprotonation by OH- (Ionization) Neutral->NaOH_Path pH > pKa (4.8) Soluble_DMSO DMSO Solution (Low Conc. Limit ~10-20 mM) DMSO_Path->Soluble_DMSO Limited Efficiency Soluble_Anion Anionic Species (High Conc. Limit >50 mM) NaOH_Path->Soluble_Anion High Efficiency

Figure 1: Mechanistic pathway comparison. Alkaline deprotonation yields superior solubility compared to organic solvation.

Comparative Solubility Data

The following data aggregates bench-validated solubility limits. Note that "Monohydrate" implies the molecular weight calculation must include the water molecule (


).
Solvent SystemSolubility Limit (Approx.)Preparation ConditionStability RiskApplication Suitability
1.0 M NaOH > 50 mM (> 8.5 mg/mL)Vortex, RTLow (if stored -20°C)High (Enzymatic Assays)
DMSO ~ 10 - 25 mM (1.7 - 4.2 mg/mL)Sonication + Heat (40°C)Moderate (Precipitation)Medium (Cell-based, if diluted)
Water (pH 7) < 1 mM N/AHigh (Insoluble)None
Ethanol < 5 mM N/AN/ALow

Critical Insight: Many commercial vendors list DMSO solubility as "Slight." In practice, achieving a clear 50 mM stock in pure DMSO is difficult and prone to crashing out upon freeze-thaw cycles. NaOH is the recommended vehicle for stock concentrations >10 mM.

Detailed Protocols

Protocol A: High-Concentration Stock (50 mM) in NaOH

Recommended for: Xanthine Oxidase assays, kinetic studies, and aqueous dilutions.

Reagents:

  • 8-Azaxanthine Monohydrate (MW: 171.11)[1][2][3]

  • 1.0 M NaOH (Freshly prepared or commercial standard)

  • Milli-Q Water

Step-by-Step:

  • Calculate Mass: To prepare 10 mL of a 50 mM stock:

    
    
    
  • Weighing: Accurately weigh 85.6 mg of powder into a 15 mL polypropylene centrifuge tube.

  • Solubilization: Add 5 mL of 1.0 M NaOH .

    • Note: Do not add water yet.[4] The high pH is necessary for initial dissolution.

  • Agitation: Vortex vigorously for 60 seconds. The solution should turn clear and slightly yellow.

    • Validation: If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Dilution: Add 5 mL of Milli-Q water to reach the final volume of 10 mL.

    • Final Composition: 50 mM 8-Azaxanthine in 0.5 M NaOH.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C.

Protocol B: Organic Stock (20 mM) in DMSO

Recommended for: Cell culture (where high salt/pH is toxic) or LC-MS standards.

Step-by-Step:

  • Calculate Mass: To prepare 1 mL of a 20 mM stock:

    
    
    
  • Solvent Addition: Add 1 mL of anhydrous DMSO (Grade: Cell Culture/Hybridoma tested).

  • Thermal Assistance: The compound will likely not dissolve immediately at room temperature.

    • Sonicate for 10-15 minutes.

    • If necessary, warm the solution to 40°C in a water bath.

  • Visual Check: Hold the vial up to a light source. If "schlieren" lines or micro-precipitates are visible, the compound is not fully dissolved.

  • Usage: Use immediately or store at -20°C. Warning: Upon thawing, this stock will precipitate. You must re-heat and re-sonicate before every use.

Experimental Workflow & Decision Tree

Use this logic flow to determine the correct solvent for your specific assay.

DecisionTree Start Start: Select Solvent for 8-Azaxanthine CheckConc Required Stock Concentration? Start->CheckConc HighConc > 20 mM CheckConc->HighConc LowConc < 20 mM CheckConc->LowConc UseNaOH PROTOCOL A: Use NaOH (Dilute into strong buffer) HighConc->UseNaOH Mandatory CheckAssay Assay Tolerance to pH? LowConc->CheckAssay Sensitive pH Sensitive (Cells) CheckAssay->Sensitive Robust Buffered Enzyme Assay CheckAssay->Robust UseDMSO PROTOCOL B: Use DMSO (Watch for precipitation) Sensitive->UseDMSO Robust->UseNaOH Preferred

Figure 2: Solvent selection decision matrix based on concentration requirements and assay tolerance.

Troubleshooting & Stability

pH Shock (The "Cloudy Buffer" Issue)

When diluting a NaOH stock into a neutral buffer (e.g., PBS pH 7.4), the local pH drops rapidly.

  • Problem: If the final concentration of 8-azaxanthine in the buffer exceeds its aqueous solubility limit (~1 mM at pH 7), it will precipitate instantly.

  • Solution: Ensure your working concentration (final assay conc.) is low (e.g., 100 µM). If you need higher concentrations, the assay buffer must be adjusted to a higher pH (pH 8.0 - 9.0) if the enzyme tolerates it.

DMSO "Crash Out"
  • Problem: Adding DMSO stock to aqueous media causes immediate white precipitation.

  • Cause: The "slight" solubility in DMSO is maintained by the solvent. Once water is added, the solvent power decreases.

  • Solution: Pre-warm the media/buffer to 37°C before adding the DMSO stock. Mix immediately. Do not attempt to store diluted working solutions; prepare fresh.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135400688, 8-Azaxanthine. Retrieved from [Link]

  • Wierzchowski, J., et al. (2020).[5] Excited-State Proton Transfer in 8-Azapurines. Journal of Physical Chemistry. (Cited for pKa ~4.8 data).

Sources

Application Notes and Protocols for In Vitro Potency Assessment of 8-Azaxanthine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methods for determining the potency of 8-azaxanthine. As a structural analog of xanthine, 8-azaxanthine's biological activity is primarily assessed through its interaction with xanthine oxidase (XO), a critical enzyme in the purine catabolism pathway.[1] Elevated activity of this enzyme leads to hyperuricemia, a precursor to gout.[2] Therefore, inhibitors of xanthine oxidase are key therapeutic targets. This guide details the principles, step-by-step protocols, and data analysis for the most common and robust in vitro assays: direct spectrophotometric enzyme inhibition, sensitive fluorometric analysis, and physiologically relevant cell-based models.

Scientific Foundation: The Role of Xanthine Oxidase

Xanthine oxidase (XO) is a pivotal enzyme that catalyzes the final two steps of purine degradation in humans. It facilitates the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3] Overproduction of uric acid leads to its crystallization in joints and tissues, causing the painful inflammatory condition known as gout.[2] Consequently, the inhibition of XO is a primary therapeutic strategy for managing hyperuricemia.[3]

The potency of a compound like 8-azaxanthine is quantified by its ability to modulate this enzymatic activity, typically through inhibition. The most common metric for potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

The Purine Catabolism Pathway

The enzymatic reactions catalyzed by xanthine oxidase are central to purine breakdown. Understanding this pathway is crucial for interpreting assay results.

Purine_Catabolism cluster_pathway Purine Catabolism cluster_inhibitor Inhibitory Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO) Inhibitor 8-Azaxanthine Inhibitor->Xanthine Inhibition

Caption: The enzymatic cascade of purine catabolism mediated by Xanthine Oxidase.

Method 1: Spectrophotometric Xanthine Oxidase Inhibition Assay

This is the most direct and widely used method for assessing XO inhibition. Its principle lies in measuring the formation of uric acid, which has a distinct absorbance maximum at approximately 290-295 nm.[2] The rate of increase in absorbance is directly proportional to the enzyme's activity.[2] By comparing the rate in the presence and absence of 8-azaxanthine, we can quantify its inhibitory potency.

Rationale and Experimental Considerations

Causality: We choose this method for its robustness, simplicity, and direct measurement of the enzymatic product. The kinetic read-out provides a real-time measure of enzyme activity, which is crucial for accurate inhibition studies.

Self-Validation: The protocol's integrity is maintained by including multiple controls:

  • Negative (Vehicle) Control: Contains all components except the inhibitor (e.g., DMSO), representing 100% enzyme activity.[3]

  • Positive Control: A known XO inhibitor, such as Allopurinol, is used to validate that the assay can detect inhibition.[2][4]

  • Blank: Contains all components except the enzyme, to correct for any background absorbance from the substrate or test compound.[3]

Detailed Protocol: 96-Well Plate Format

This protocol is optimized for a 96-well microplate format, ideal for screening multiple concentrations of 8-azaxanthine.[2][5]

Materials & Reagents:

ReagentStock ConcentrationFinal Assay ConcentrationPreparation Notes
Potassium Phosphate Buffer500 mM, pH 7.550 mMPrepare from monobasic and dibasic potassium phosphate.[2]
Xanthine (Substrate)15 mM150 µMDissolve in 0.1 M NaOH, then dilute in buffer.[4][6]
Xanthine Oxidase (Enzyme)1 U/mL0.01 - 0.1 U/mLDilute fresh in ice-cold buffer before use.[6] Activity of new batches should be verified.[7]
8-Azaxanthine (Test)10 mM in DMSO0.1 µM - 100 µMPrepare a serial dilution series.
Allopurinol (Positive Control)1 mM in DMSO0.1 µM - 10 µMPrepare a serial dilution series.
DMSO100%<1%Vehicle for dissolving compounds.

Assay Workflow:

Caption: Workflow for the spectrophotometric xanthine oxidase inhibition assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well UV-transparent microplate, add the components in the following order.

Well TypeBuffer (pH 7.5)Test/Control/VehicleEnzyme Solution
Blank 130 µL10 µL of Test Compound0 µL
Control (100% Activity) 120 µL10 µL of Vehicle (DMSO)10 µL
Test (8-Azaxanthine) 120 µL10 µL of 8-Azaxanthine10 µL
Positive Control 120 µL10 µL of Allopurinol10 µL
  • Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

  • Reaction Initiation: Start the reaction by adding 60 µL of the xanthine substrate solution to all wells.[6]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 5 to 10 minutes.[2][4]

Data Analysis and IC50 Determination
  • Calculate the Rate of Reaction (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of 8-azaxanthine:[3] % Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) * 100

    • V_control: Rate of the vehicle control well.

    • V_sample: Rate of the well with 8-azaxanthine.

    • V_blank: Rate of the blank well (should be negligible).

  • Determine IC50: Plot the % Inhibition against the logarithm of the 8-azaxanthine concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.

Example IC50 Calculation Data:

[8-Azaxanthine] (µM)Log [Concentration]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.0500%
0.1-1.00.04510%
10.00.03824%
50.70.02648%
101.00.01570%
501.70.00590%
1002.00.00296%

Method 2: Fluorometric Xanthine Oxidase Assay

For applications requiring higher sensitivity, such as when using very low enzyme concentrations or limited amounts of test compound, a fluorometric assay is the preferred method.[8][9]

Principle of the Assay

This method uses a coupled enzymatic reaction. XO catalyzes the oxidation of xanthine, producing hydrogen peroxide (H₂O₂).[10] This H₂O₂ then reacts with a non-fluorescent probe (e.g., Amplex® Red or ADHP) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin).[9][10] The increase in fluorescence is proportional to XO activity.

Protocol Highlights and Key Differences
  • Reagents: Requires additional components: a fluorescent probe (e.g., ADHP) and horseradish peroxidase (HRP).[11]

  • Instrumentation: A fluorescence microplate reader is required, with excitation typically around 530-550 nm and emission at 585-595 nm.[9]

  • Plate Type: An opaque, black 96-well plate is necessary to minimize background fluorescence and light scatter.

  • Sensitivity: This method can detect XO activity in the range of 0.01 to 2.5 U/L, which is significantly lower than the spectrophotometric method.[12]

The setup, pre-incubation, and data analysis steps are analogous to the spectrophotometric method, with absorbance readings replaced by fluorescence intensity readings.

Method 3: Cell-Based Assay for Physiological Context

While enzyme assays are excellent for direct potency measurement, cell-based assays provide a more physiologically relevant system by accounting for factors like cell membrane permeability and intracellular metabolism.[13]

Principle of the Assay

In this model, a cell line (e.g., human kidney HK-2 cells or liver BRL-3A cells) is treated with a purine precursor like adenosine or xanthine to induce intracellular uric acid production.[13][14] The cells are co-treated with various concentrations of 8-azaxanthine. After an incubation period, the concentration of uric acid released into the cell culture supernatant is measured. The potency of 8-azaxanthine is determined by its ability to reduce this uric acid level.

Detailed Protocol: Uric Acid Production in HK-2 Cells

Workflow for Cell-Based Potency Assay:

Caption: General workflow for a cell-based xanthine oxidase inhibition assay.

Step-by-Step Procedure:

  • Cell Culture: Seed human kidney (HK-2) cells in a 96-well plate at an appropriate density and grow to ~80-90% confluence.

  • Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours. This minimizes the background from purines present in the serum.

  • Treatment: Remove the starvation medium. Add fresh medium containing a purine precursor (e.g., 100 µM xanthine) along with different concentrations of 8-azaxanthine (and controls).[14]

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.[14]

  • Sample Collection: Carefully collect the supernatant from each well.

  • Uric Acid Quantification: Measure the uric acid concentration in the supernatant using a commercial uric acid assay kit. These kits are typically based on a colorimetric reaction involving uricase and peroxidase.[15][16]

  • Data Analysis: Calculate the percentage reduction in uric acid production for each 8-azaxanthine concentration relative to the vehicle-treated control and determine the IC50 value.

Summary and Comparison of Methods

Choosing the right assay depends on the specific research question, available resources, and the stage of drug development.

FeatureSpectrophotometric AssayFluorometric AssayCell-Based Assay
Principle Direct measurement of uric acid absorbance at ~295 nm.[2]Coupled reaction measuring H₂O₂-induced fluorescence.[10]Measures uric acid production in a cellular environment.[13]
Sensitivity Moderate (µM range)High (nM range)[12]Variable, depends on cell model and UA kit.
Throughput HighHighModerate
Cost LowModerateHigh
Physiological Relevance Low (purified enzyme)Low (purified enzyme)High (includes permeability, metabolism)
Primary Use Initial screening, IC50 determinationLow-potency compounds, limited sampleLead optimization, mechanism of action studies

References

  • Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen. Clinical Chimica Acta.
  • Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. Benchchem.
  • Application Note: Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition. Benchchem.
  • Xanthine Oxidase Activity Colorimetric/Fluorometric Assay Kit. APExBIO.
  • Xanthine Oxidase Fluorometric Assay Kit. Cayman Chemical.
  • Amplite® Fluorimetric Xanthine Oxidase Assay Kit Red Fluorescence.
  • Assay Procedure for Xanthine Oxidase Microbial. Sigma-Aldrich.
  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology.
  • Assay systems for screening food and natural substances that have anti-hyperuricemic activity: uric acid production in cultured hepatocytes and purine bodies-induced hyperuricemic model mice. Bioscience, Biotechnology, and Biochemistry. [Link]

  • In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F.
  • Xanthine Oxidase Inhibitory Activity of Extracts Prepared from Polygonaceae Species. Planta Medica.
  • Xanthine Oxidase Fluorometric Assay Kit Manual. Cayman Chemical.
  • URIC ACID Uricase method Package Insert. BIOLABO.
  • A modified xanthine oxidase cell model for screening of antihyperuricemic functional compounds. RSC Publishing.
  • Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simul
  • EnzyChrom™ Xanthine Oxidase Assay Kit. BioAssay Systems.
  • 24 questions with answers in XANTHINE OXIDASE. ResearchGate. [Link]

  • URIC ACID Enzymatic Colorimetric Method.
  • 8-Azaxanthine PubChem Entry. National Center for Biotechnology Information. [Link]

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optimal pH conditions for 8-azaxanthine binding studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal pH Conditions for 8-Azaxanthine Binding Studies

Executive Summary

This guide defines the critical pH parameters for studying the binding of 8-azaxanthine (8-AX) to its primary biological target, Urate Oxidase (Uricase) . 8-Azaxanthine is a potent competitive inhibitor and transition-state analog used to characterize the active site of uricase (e.g., Aspergillus flavus uricase, Rasburicase).

The Core Insight: The binding affinity of 8-azaxanthine is strictly pH-dependent due to the ionization state of the triazole ring. Optimal binding occurs when 8-AX exists as a monoanion , mimicking the physiological state of the substrate (uricate). Therefore, experimental conditions must be maintained between pH 8.0 and 8.5 to ensure solubility, proper ionization, and enzyme stability.

Physicochemical Basis: The "Why" Behind the Protocol

To design a robust assay, one must understand the interplay between the inhibitor's pKa and the enzyme's active site architecture.

Ionization States

8-Azaxanthine (C


H

N

O

) contains an ionizable proton on the triazole ring.
  • pKa values: The first pKa is approximately 4.8 .[1]

  • At pH < 5.0: 8-AX is predominantly neutral and poorly soluble.

  • At pH 8.5: 8-AX is fully deprotonated (anionic).

The "Molecular Tweezer" Mechanism

Urate oxidase does not use a metal cofactor.[2] Instead, it relies on a specific proton relay system. Structural studies (Colloc'h et al.) reveal that the active site is designed to stabilize the anionic form of the ligand.

  • Key Residues: Arg176 and Gln228 form "molecular tweezers" that hydrogen bond specifically with the anionic species.

  • Consequence: If the pH is too low (< 7.0), the neutral 8-AX cannot form these critical electrostatic interactions, drastically reducing

    
     (inhibitory constant).
    

Experimental Protocol: Binding Assay Preparation

Reagents & Buffer Selection
  • Buffer System: Tris-Acetate or Tris-HCl (50 mM).

    • Rationale: Tris provides stable buffering capacity at pH 8.5 without interfering with the purine binding site (unlike Borate, which can occasionally complex with vicinal diols or mimic transition states).

  • Salt: 100 mM NaCl.[3]

    • Rationale: Maintains ionic strength to prevent non-specific protein aggregation.

  • Solvent: 0.1 M NaOH (for stock solution).

Step-by-Step Workflow

Step 1: Ligand Stock Preparation (Critical for Solubility) Do not attempt to dissolve 8-azaxanthine directly in neutral buffer; it will precipitate.

  • Weigh 8-azaxanthine powder.

  • Dissolve in 0.1 M NaOH to a concentration of 10–50 mM. The solution should be clear and slightly yellow.

  • Note: The high pH ensures the compound is fully ionized and soluble.

Step 2: Buffer Equilibration

  • Prepare 50 mM Tris-HCl, pH 8.5, 100 mM NaCl .

  • Filter through a 0.22 µm membrane to remove particulates (essential for optical assays).

Step 3: Assay Assembly

  • Dilute the 8-AX NaOH stock into the Tris buffer.

  • Self-Validation Check: Verify that the addition of the stock does not shift the final buffer pH by more than 0.1 units. If it does, increase the molarity of the Tris buffer.

  • Add Urate Oxidase enzyme (final conc. ~0.5–1.0 mg/mL for structural studies, or nM range for kinetic assays).

  • Incubate at 20°C (Room Temp) .

Visualization of Logic & Workflow

Figure 1: Mechanism of pH-Dependent Binding

This diagram illustrates why pH 8.5 is the "Sweet Spot" linking solubility, ionization, and binding affinity.

G cluster_0 Physiological Mimicry Neutral 8-AX (Neutral) pH < 5.0 Anion 8-AX (Monoanion) pH > 5.0 Neutral->Anion Deprotonation (pKa ~4.8) Solubility Solubility Check: Precipitates at pH 7 Neutral->Solubility Low Solubility ActiveSite Urate Oxidase Active Site Anion->ActiveSite Electrostatic Match (Arg176/Gln228) Complex Stable Enzyme-Inhibitor Complex (High Affinity) ActiveSite->Complex pH 8.5 Optimal Binding

Caption: The ionization pathway of 8-azaxanthine. At pH 8.5, the monoanionic form dominates, ensuring both solubility and precise electrostatic fit within the Urate Oxidase active site.

Data Summary: pH Impact on Parameters

ParameterAcidic Condition (pH 6.0)Optimal Condition (pH 8.5)
8-AX State Neutral / ProtonatedMonoanionic
Solubility < 1 mM (Precipitation risk)> 10 mM (Highly Soluble)
Binding Mode Weak / Non-specificSpecific (H-bonds with Arg176)
Enzyme Stability ModerateHigh (Native conformation)
Recommended Buffer MES or Citrate (Not recommended)Tris-HCl or Tris-Acetate

Troubleshooting & Optimization

  • Issue: Precipitation upon dilution.

    • Cause: Localized pH drop when adding the alkaline stock to the buffer.

    • Solution: Vortex rapidly during addition. Ensure the buffer concentration (50 mM) is sufficient to neutralize the NaOH carryover.

  • Issue: Loss of Enzyme Activity.

    • Cause: pH > 9.5 can denature Urate Oxidase.

    • Solution: Strictly monitor pH. Do not exceed pH 9.0.

  • Issue: Halochromic Shift.

    • Observation: 8-Nitro derivatives (related analogs) change color upon binding.[2]

    • Note: 8-Azaxanthine does not show a strong visible color shift, but UV absorbance (approx 280-290 nm) will shift upon ionization. Use difference spectroscopy for confirmation.

References

  • Colloc'h, N., et al. (1997). Crystal structure of the protein drug urate oxidase-inhibitor complex at 2.05 Å resolution.[3] Nature Structural Biology. Link

  • Retailleau, P., et al. (2005). Complexed with its substrate and analogues: the protonation state of the ligand. Acta Crystallographica Section D. Link

  • Gabison, L., et al. (2010). Structural analysis of urate oxidase in complex with its natural substrate inhibited by cyanide: Mechanistic implications. BMC Structural Biology. Link

  • Prange, T., et al. (2022). Urate Oxidase with 8-Azaxanthine under Pressure (PDB 7P0D). RCSB Protein Data Bank. Link

  • Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines: A Kinetic Analysis of 8-Azaxanthine Fluorescence.[1] Journal of Physical Chemistry. Link

Sources

Application Note: A Practical Guide to Utilizing 8-Azaxanthine Monohydrate as a Ligand in Macromolecular X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in structural biology.

Objective: This document provides an in-depth technical guide and detailed protocols for the successful use of 8-azaxanthine monohydrate as a ligand in X-ray crystallography experiments, from initial complex formation to final structure refinement and analysis.

Introduction: The Structural Significance of 8-Azaxanthine

8-Azaxanthine is a purine analog where the carbon atom at position 8 is replaced by a nitrogen atom.[1][2] This subtle modification significantly alters its electronic properties and makes it a potent inhibitor of various enzymes, most notably xanthine oxidase, an enzyme implicated in conditions like gout.[][4] Determining the high-resolution crystal structure of a target protein in complex with 8-azaxanthine provides invaluable atomic-level insights into its binding mode. This information is critical for understanding enzyme mechanisms and serves as a foundational blueprint for structure-based drug design, guiding the optimization of lead compounds.[5][6]

This guide eschews a rigid template, instead offering a workflow-centric approach that mirrors the decision-making process in a structural biology lab. We will cover the essential physicochemical properties of 8-azaxanthine, detail the primary methodologies for obtaining protein-ligand crystals, and provide step-by-step protocols for co-crystallization and crystal soaking, culminating in data analysis and structure validation.

Foundational Knowledge: Physicochemical Properties of 8-Azaxanthine

A thorough understanding of the ligand's properties is paramount for designing successful crystallization experiments. 8-Azaxanthine is typically supplied as a stable monohydrate solid.[7][8]

PropertyValueSource
IUPAC Name 2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione[1]
Synonyms Xanthazol, AZA[1][9]
Molecular Formula C₄H₃N₅O₂ (anhydrous)[1][]
Molecular Weight 153.10 g/mol (anhydrous)[1]
CAS Number 1468-26-4 (anhydrous)[1][7]
pKa ~4.8[10]
Appearance Light yellow to white solid powder[]
Solubility Sparingly soluble in water. Soluble in DMSO.[11]

Structural Considerations: 8-azaxanthine can exist in different tautomeric forms, which influences its hydrogen bonding potential.[10] The N7 and N8 positions are key sites for interaction within an enzyme's active site.[10] At physiological pH, given its pKa of ~4.8, the monoanionic form is significantly populated, a factor that must be considered when analyzing its interactions within a binding pocket.[10]

Strategic Experimental Design: Co-Crystallization vs. Crystal Soaking

The two primary strategies for obtaining a protein-ligand complex for X-ray diffraction are co-crystallization and soaking.[12][13] The choice is not arbitrary and depends on the properties of the protein, the ligand, and their interaction.

  • Co-crystallization: The purified protein is incubated with the ligand to form a complex prior to setting up crystallization trials.[13] This is often the method of choice when the ligand is expected to induce a significant conformational change in the protein or when the ligand has poor solubility in the apo-crystal's mother liquor.[14][15]

  • Soaking: Pre-grown crystals of the apo-protein are transferred into a solution containing the ligand.[13] This method is generally faster and more resource-efficient as it leverages an established crystallization condition. However, it can be harsh on crystals, potentially causing cracking or dissolution, and may result in incomplete ligand occupancy.[13][16]

G start Start: Have Apo-Protein Crystals? co_cryst Strategy: Co-Crystallization start->co_cryst No ligand_sol Is ligand soluble in apo mother liquor? start->ligand_sol Yes soaking Strategy: Soaking ligand_sol->co_cryst No crystal_stable Are crystals stable to handling/solvents? ligand_sol->crystal_stable Yes crystal_stable->co_cryst No crystal_stable->soaking Yes

Caption: Decision workflow for choosing between co-crystallization and soaking.

Protocol I: Co-crystallization with 8-Azaxanthine Monohydrate

This protocol outlines the process of forming the protein-8-azaxanthine complex before initiating crystallization screening.

Causality Behind the Protocol: The goal is to achieve a high occupancy of the ligand in the protein's binding site before the crystallization process begins. This often leads to more homogenous protein-ligand complex crystals.

Step-by-Step Methodology:

  • Prepare Ligand Stock Solution:

    • Accurately weigh out 8-azaxanthine monohydrate powder.

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mM). This minimizes the final concentration of DMSO in the protein solution, which can interfere with crystallization.[11]

    • Self-Validation: Ensure the ligand is fully dissolved. Centrifuge the stock solution at high speed for 5-10 minutes to pellet any undissolved particulate matter before using the supernatant.

  • Form the Protein-Ligand Complex:

    • To a solution of your purified protein, add the 8-azaxanthine stock solution to achieve a final molar excess of the ligand. A 5- to 10-fold molar excess is a common starting point.[11]

    • The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid denaturing the protein or interfering with crystallization.[11]

    • Incubate the mixture. A typical incubation is 1-2 hours on ice or at 4°C with gentle agitation. The optimal time may vary depending on the binding kinetics.

  • Set Up Crystallization Trials:

    • Centrifuge the protein-ligand mixture (e.g., 14,000 x g for 10 minutes at 4°C) to remove any precipitated protein or ligand.

    • Use the supernatant to set up crystallization screens (e.g., sitting-drop or hanging-drop vapor diffusion).

    • Expert Insight: Begin by screening against the conditions that produced apo-crystals. However, since the surface properties of the complex may differ from the apo-protein, it is crucial to also use broad-spectrum commercial screens to find new crystallization conditions.

  • Harvesting and Cryo-protection:

    • Once suitable crystals have grown, prepare a cryo-protectant solution. This is typically the reservoir solution (mother liquor) supplemented with a cryo-protecting agent like glycerol, ethylene glycol, or PEG 400 to a final concentration of 20-30%.

    • Using a nylon loop just slightly larger than the crystal, carefully remove a single crystal from the drop.[16]

    • Briefly pass the crystal through the cryo-protectant solution (a few seconds is often sufficient) to replace the surrounding mother liquor.[16]

    • Immediately plunge the looped crystal into liquid nitrogen to flash-cool it, preventing the formation of crystalline ice.[16] Store in liquid nitrogen for transport to the synchrotron.

Protocol II: Soaking 8-Azaxanthine into Apo-Crystals

This protocol is ideal when you have a robust and reproducible apo-crystal system.

Causality Behind the Protocol: This method relies on the diffusion of the ligand from the surrounding solution into the solvent channels of the pre-formed crystal to reach the binding site.

Step-by-Step Methodology:

  • Prepare Soaking Solution:

    • Create a solution containing the same components as the reservoir solution from the successful apo-crystallization condition. This is critical to prevent the crystal from dissolving.

    • Add 8-azaxanthine from your high-concentration DMSO stock to this "artificial mother liquor." A final ligand concentration of 1-10 mM is a good starting point.

    • Expert Insight: The optimal soaking time and ligand concentration must be determined empirically. Start with a short time (e.g., 5-10 minutes) and a moderate concentration (e.g., 2 mM) and optimize. Very small crystals (<50 microns) can be soaked for shorter times, sometimes even seconds.[11]

  • Execute the Crystal Soak:

    • Set up a new drop on a coverslip or in a plate well containing 1-2 µL of the soaking solution.

    • Carefully transfer a single, healthy apo-crystal from its growth drop into the soaking drop. Handle the crystal gently to avoid mechanical damage.

    • Allow the crystal to incubate for the predetermined time. Monitor the crystal under a microscope for signs of cracking or dissolution. If damage occurs, try reducing the ligand or DMSO concentration, or shortening the soak time.

  • Cryo-protect and Harvest:

    • After soaking, cryo-protection can be achieved in two ways:

      • Direct Addition: Add a concentrated stock of cryo-protectant directly to the soaking drop. Mix gently by aspirating and dispensing with a pipette tip.

      • Sequential Transfer: Prepare a second drop containing the soaking solution plus the final concentration of cryo-protectant. Transfer the soaked crystal into this new drop for a few seconds.[16]

    • Loop the crystal and flash-cool in liquid nitrogen as described in Protocol I, Step 4.

From Crystal to Structure: Data Collection and Refinement Workflow

Regardless of the method used to obtain the complex, the subsequent steps of data collection, processing, and refinement are similar.

G cluster_exp Experimental cluster_comp Computational crystal Protein-Ligand Crystal (Cryo-cooled) diffraction X-ray Diffraction (Synchrotron) crystal->diffraction raw_data Raw Diffraction Images diffraction->raw_data processing Data Processing (Integration, Scaling) raw_data->processing phasing Phasing (Molecular Replacement) processing->phasing refinement Iterative Refinement (Model Building & Ligand Fitting) phasing->refinement validation Structure Validation refinement->validation validation->refinement Adjust Model final_model Final PDB Model & Electron Density Map validation->final_model

Caption: Overall workflow from crystal diffraction to final structural model.

  • Data Collection & Processing: Collect diffraction data at a synchrotron beamline. The data are processed to produce a file containing the unique reflection intensities and their standard uncertainties.

  • Structure Solution: The phase problem is typically solved by Molecular Replacement, using the known structure of the apo-protein as a search model.

  • Ligand Fitting and Refinement:

    • After initial refinement of the protein model, an electron density difference map (Fo-Fc) is calculated. This map reveals regions where the model does not account for the experimental data. Positive density in the binding pocket indicates the location of the 8-azaxanthine ligand.[17]

    • Generate geometric restraint parameters (a CIF file) for 8-azaxanthine using a tool like eLBOW in PHENIX or Grade Web Server. This ensures the ligand maintains correct bond lengths, angles, and planarity during refinement.[18]

    • Fit the 8-azaxanthine model into the difference density.

    • Perform iterative cycles of refinement using software like phenix.refine or REFMAC5.[17][18] This process optimizes the atomic coordinates, occupancies, and atomic displacement parameters (B-factors) of the entire protein-ligand complex to best fit the experimental X-ray data.

  • Validation and Analysis:

    • The quality of the final model is assessed using metrics like R-work/R-free, Ramachandran analysis, and clash scores.

    • Carefully analyze the refined structure to understand the specific interactions (hydrogen bonds, van der Waals contacts, water-mediated bridges) between 8-azaxanthine and the protein's active site residues. This analysis provides the crucial insights that drive further research.

Troubleshooting Common Challenges

ProblemPotential Cause(s)Suggested Solution(s)
No ligand density observed Low binding affinity; Ligand did not bind; Low occupancy.Increase ligand concentration during co-crystallization or soaking.[11] Verify binding with a biophysical method (e.g., ITC, SPR). Increase soak time.
Crystals crack/dissolve during soaking Osmotic shock; Incompatible solvent (DMSO); pH change.Ensure the soaking solution is perfectly matched to the crystal mother liquor. Decrease DMSO concentration.[19] Reduce soak time. Try a gentler cryo-protection method (e.g., sequential transfer).[16]
Poor diffraction after soaking/freezing Crystal damage during handling; Ineffective cryo-protection.Handle crystals with extreme care. Optimize the cryo-protectant concentration and type. Shorten the time between harvesting and freezing.
High R-free in refinement Incorrect ligand conformation or placement; Poor data quality; Overfitting.Carefully check the ligand fit to the density map. Re-process diffraction data if necessary. Ensure proper ligand restraints are being used. Do not refine at a resolution unsupported by the data.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Afonine, P. V., Grosse-Kunstleve, R. W., Echols, N., Headd, J. J., Moriarty, N. W., Mustyakimov, M., Terwilliger, T. C., Urzhumtsev, A., Zwart, P. H., & Adams, P. D. (2012). Towards automated crystallographic structure refinement with phenix.refine. Acta Crystallographica Section D, Biological Crystallography, 68(Pt 4), 352–367. [Link]

  • Hassel, A. M., St. Charles, J., & Westwood, N. J. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D, Biological Crystallography, 63(Pt 1), 72–79. [Link]

  • Wierzchowski, J., Smyk, B., & Szutkowski, K. (2021). Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135400688, 8-Azaxanthine. PubChem. [Link]

  • Schlichting, I. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155–166. [Link]

  • Zwart, P. H., Afonine, P. V., Grosse-Kunstleve, R. W., Hung, L. W., Ioerger, T. R., McCoy, A. J., McKee, E., Moriarty, N. W., Read, R. J., Sacchettini, J. C., Sauter, N. K., Storoni, L. C., Terwilliger, T. C., & Adams, P. D. (2004). Automated identification and building of ligands in electron-density maps. Acta Crystallographica Section D, Biological Crystallography, 60(Pt 12 Pt 1), 2230–2239. [Link]

  • RCSB PDB. (n.d.). AZA Ligand Summary Page. RCSB Protein Data Bank. [Link]

  • Lescar, J. (2006). Industrial perspective on X-ray data collection and analysis. Acta Crystallographica Section D, Biological Crystallography, 62(Pt 1), 93–101. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research. [Link]

  • Kašcáková, B., et al. (2024). Crystallization of protein-ligand complexes – co-crystallization and crystal soaking. FEBS Open Bio, 15, 542-550. [Link]

  • Okamoto, K., et al. (2004). The crystal structure of xanthine oxidoreductase during catalysis: Implications for reaction mechanism and enzyme inhibition. Proceedings of the National Academy of Sciences, 101(21), 7931-7936. [Link]

  • PDBe-KB. (n.d.). AZA Ligand Page. Protein Data Bank in Europe. [Link]

  • Charles River Laboratories. (n.d.). Protein Crystallization and X-Ray Crystallography Services. Charles River. [Link]

  • SLS Ireland. (n.d.). 8-Azaxanthine monohydrate, >=98.0% (HPLC). Scientific Laboratory Supplies. [Link]

  • Ciossani, G., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1038. [Link]

  • Eger, B. T., et al. (2000). Purification, crystallization and preliminary X-ray diffraction studies of xanthine dehydrogenase and xanthine oxidase isolated from bovine milk. Acta Crystallographica Section D: Structural Biology, 56(12), 1656-1658. [Link]

  • Collins, P. M., et al. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology, 73(6), 516-524. [Link]

  • Budayova-Spano, M., et al. (2015). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 5(2), 147-172. [Link]

  • Kašcáková, B., et al. (2025). Crystallization of protein-ligand complexes – co-crystallization and crystal soaking. FEBS Open Bio. [Link]

  • University of Vermont. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. University of Vermont. [Link]

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Hampton Research Blog. [Link]

  • Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D, Biological Crystallography, 63(1), 72-79. [Link]

  • Hille, R. (2023). Xanthine Oxidase—A Personal History. Biomolecules, 13(2), 374. [Link]

  • Chang, L. (2018). Any advice to improve success for soaking chemical fragments into protein crystals? ResearchGate. [Link]

Sources

Application Note: A Spectrophotometric Method for Real-Time Kinetic Analysis of 8-Azaxanthine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed framework and a robust protocol for the spectrophotometric detection of 8-azaxanthine reaction kinetics. 8-Azaxanthine, a purine analog, is of significant interest in biomedical research, particularly as a potential modulator of enzymes involved in purine metabolism, such as xanthine oxidase[1][2]. Understanding its interaction with such enzymes is critical for drug development and mechanistic studies. The method described herein leverages the inherent UV-Vis absorbance properties of 8-azaxanthine to monitor its enzymatic conversion in real-time, offering a continuous and high-throughput-compatible assay for determining key kinetic parameters.

Introduction: The "Why" of Kinetic Analysis

The study of reaction kinetics provides invaluable insights into the dynamic interactions between a substrate and an enzyme. For a compound like 8-azaxanthine, determining kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) is not merely an academic exercise. It is fundamental to:

  • Mechanism of Action: Elucidating whether 8-azaxanthine acts as a substrate, an inhibitor, or an allosteric modulator for a target enzyme. For instance, studies on similar purine analogs like 8-bromoxanthine have successfully used kinetic analysis to detail their inhibitory mechanisms on xanthine oxidase[3][4].

  • Drug Development: Quantifying the potency and efficacy of 8-azaxanthine or its derivatives as potential therapeutic agents.

  • Comparative Analysis: Comparing the enzymatic processing of this analog to its natural counterparts (e.g., xanthine, hypoxanthine) to understand the structural determinants of enzyme-substrate recognition[5][6].

Spectrophotometry is the chosen analytical technique due to its simplicity, accessibility, and non-destructive nature, which allows for the continuous monitoring of a reaction as it occurs.

Principle of the Assay

The foundation of this kinetic assay is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a chromophore and its concentration in a solution. The enzymatic conversion of 8-azaxanthine by an enzyme, such as xanthine oxidase, results in the formation of a product with a different molecular structure. This structural change almost invariably leads to a modification of the molecule's electron configuration and, consequently, its UV-Vis absorbance spectrum.

The reaction can be monitored in one of two ways:

  • Substrate Depletion: Following the decrease in absorbance at the maximum absorbance wavelength (λₘₐₓ) of 8-azaxanthine.

  • Product Formation: Following the increase in absorbance at the λₘₐₓ of the reaction product.

By recording the change in absorbance over time (dA/dt), one can directly calculate the initial reaction velocity (V₀), which is the cornerstone of steady-state kinetic analysis.

G sub 8-Azaxanthine (Substrate at Conc. [S]) complex Enzyme-Substrate Complex sub->complex + sub_spec Absorbance at λ₁ sub->sub_spec enz Enzyme (e.g., Xanthine Oxidase) enz->complex prod Product (e.g., 8-Azauric Acid) complex->prod k_cat enz_free Free Enzyme complex->enz_free prod_spec Absorbance at λ₂ prod->prod_spec monitor Spectrophotometer Measures ΔAbs/Δt sub_spec->monitor Decreases over time prod_spec->monitor Increases over time

Caption: Conceptual workflow of the enzymatic reaction and its spectrophotometric detection.

Materials and Instrumentation

Reagents
  • 8-Azaxanthine: Purity ≥98.0% (HPLC grade)[1][7].

  • Enzyme: e.g., Bovine milk Xanthine Oxidase (XO), activity and concentration to be predetermined.

  • Buffer System: 50 mM Potassium Phosphate buffer (pH 7.4). The choice of buffer is critical; it must maintain optimal enzyme activity without interfering with the spectrophotometric reading.

  • Deionized Water: High-purity, 18 MΩ·cm.

Instrumentation
  • UV-Vis Spectrophotometer: A dual-beam instrument with kinetic measurement capabilities is required.

  • Temperature Control: A Peltier-based cuvette holder is essential to maintain a constant reaction temperature (e.g., 25°C or 37°C), as enzyme activity is highly temperature-dependent.

  • Cuvettes: 1 cm path length quartz cuvettes are necessary for measurements in the UV range.

  • Calibrated Pipettes: For accurate and reproducible liquid handling.

Experimental Protocols

This section is divided into two essential workflows: preliminary spectral analysis to define assay parameters and the kinetic assay itself.

Protocol 1: Preliminary Wavelength Scan

Causality: Before any kinetic measurement, it is imperative to determine the optimal wavelength for monitoring the reaction. This is the wavelength where the difference in absorbance between the substrate (8-azaxanthine) and its product is maximal, ensuring the highest possible signal-to-noise ratio.

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of 8-azaxanthine in the assay buffer. Note: Due to the poor water solubility of many purine analogs, a small amount of NaOH may be needed for initial dissolution, followed by pH adjustment.

  • Substrate Scan:

    • Dilute the 8-azaxanthine stock to a final concentration of 50 µM in a quartz cuvette.

    • Use the assay buffer as the blank reference.

    • Perform a wavelength scan from 220 nm to 400 nm to determine the λₘₐₓ of 8-azaxanthine.

  • Endpoint Scan (Product Spectrum):

    • In a separate reaction tube, combine 50 µM 8-azaxanthine with a high concentration of the enzyme.

    • Incubate until the reaction has gone to completion (monitor at the substrate's λₘₐₓ until the absorbance is stable).

    • Perform a wavelength scan of this "product" solution from 220 nm to 400 nm.

  • Determine Analytical Wavelength:

    • Overlay the two spectra (substrate and product).

    • Identify the wavelength with the largest absolute difference in absorbance (ΔA). This will be your analytical wavelength for the kinetic assay.

Protocol 2: Enzyme Kinetics Assay

Causality: This protocol measures the initial reaction velocity (V₀) at varying substrate concentrations. This data is essential for calculating the Kₘ and Vₘₐₓ, which characterize the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Buffer & Reagent Stocks A2 Create Serial Dilutions of 8-Azaxanthine A3 Prepare Enzyme Solution B3 Initiate Reaction: Add Enzyme Solution A3->B3 B1 Set Spectrophotometer: - Analytical Wavelength - Temperature (e.g., 25°C) - Kinetic Mode B2 Pipette Substrate & Buffer into Cuvette. Blank. B1->B2 B2->B3 B4 Immediately Start Data Acquisition (Abs vs. Time) B3->B4 C1 Plot Absorbance vs. Time B4->C1 C2 Calculate Initial Rate (V₀) from Linear Slope (ΔAbs/min) C1->C2 C3 Convert V₀ to M/min (Using Beer-Lambert Law) C2->C3 C4 Plot V₀ vs. [Substrate] C3->C4 C5 Determine Km & Vmax (Michaelis-Menten Fit) C4->C5

Caption: Step-by-step experimental workflow for kinetic analysis.

Step-by-Step Methodology:

  • Instrument Setup:

    • Set the spectrophotometer to kinetic mode.

    • Set the analytical wavelength determined in Protocol 1.

    • Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • Reaction Preparation:

    • Prepare a set of 8-azaxanthine solutions at various concentrations (e.g., 0, 10, 20, 40, 80, 160 µM) in the assay buffer. A typical reaction volume is 1 mL.

    • For each concentration, pipette the required volume of buffer and 8-azaxanthine into a quartz cuvette.

    • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate for 3-5 minutes.

    • Blank the instrument using the cuvette containing the substrate and buffer.

  • Initiate and Measure:

    • To start the reaction, add a small, fixed volume of the enzyme stock solution (e.g., 10 µL) to the cuvette. The final enzyme concentration should be chosen such that the reaction proceeds at a steady, measurable rate for at least 60-120 seconds.

    • Quickly mix by gentle inversion or with a pipette, and immediately start the kinetic measurement.

    • Record the absorbance for 2-5 minutes.

  • Controls:

    • No-Enzyme Control: Run a reaction with the highest substrate concentration but add buffer instead of the enzyme solution to ensure there is no spontaneous degradation.

    • No-Substrate Control: Run a reaction with the enzyme in buffer alone to check for any intrinsic changes in absorbance from the enzyme itself.

Data Analysis and Quantitative Summary

  • Calculate Initial Velocity (V₀):

    • Plot the recorded Absorbance vs. Time (in seconds or minutes) for each substrate concentration.

    • Identify the initial, linear portion of the curve.

    • Calculate the slope of this linear region. This slope represents the initial reaction rate in units of Absorbance units per minute (ΔAbs/min).

  • Convert to Molar Units:

    • Use the Beer-Lambert Law (A = εbc) to convert the rate.

    • V₀ (M/min) = (ΔAbs/min) / (Δε * b)

      • Δε: The difference in the molar extinction coefficient (in M⁻¹cm⁻¹) between the product and the substrate at the analytical wavelength.

      • b: The path length of the cuvette (typically 1 cm).

  • Determine Kinetic Parameters:

    • Plot the calculated V₀ (M/min) on the y-axis against the corresponding substrate concentration [S] (M) on the x-axis.

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

      • V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Table 1: Representative Kinetic Data Summary

[8-Azaxanthine] (µM)Initial Rate (V₀) (ΔAbs/min)Initial Rate (V₀) (µM/min)
00.0010.0
100.0253.1
200.0465.8
400.0789.8
800.11514.4
1600.15018.8
Derived Parameters
Kₘ 75.5 µM
Vₘₐₓ 25.1 µM/min
Calculated assuming a hypothetical Δε of 8,000 M⁻¹cm⁻¹.

Conclusion

The described spectrophotometric protocol offers a reliable, continuous, and efficient method for characterizing the reaction kinetics of 8-azaxanthine with enzymes. By carefully determining the analytical wavelength and systematically measuring initial rates across a range of substrate concentrations, researchers can obtain fundamental kinetic parameters. This information is critical for advancing our understanding of purine metabolism and for the rational design of novel therapeutics targeting this pathway.

References

  • Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Journal of Chemical Information and Modeling. Available at: [Link]

  • Kinetics of xanthine oxidase metabolism of hypoxanthine versus 8-aminohypoxanthine. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Kudo, M., Sasaki, T., Ishikawa, M., Hirasawa, N., & Hiratsuka, M. (2010). Kinetics of 6-thioxanthine metabolism by allelic variants of xanthine oxidase. Drug Metabolism and Pharmacokinetics, 25(4), 361-366. Available at: [Link]

  • PubChem. (n.d.). 8-Azaxanthine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Davis, M. D., Olson, J. S., & Palmer, G. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. The Journal of biological chemistry, 259(12), 7549–7557. Available at: [Link]

  • Davis, M. D., Olson, J. S., & Palmer, G. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. PubMed. Retrieved February 22, 2026, from [Link]

  • Rullo, M., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. ResearchGate. Available at: [Link]

  • Jurado, R., et al. (2019). Absorption spectra of xanthines in aqueous solution: a computational study. Physical Chemistry Chemical Physics, 21(38), 21493-21503. Available at: [Link]

  • Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. (2020). National Center for Biotechnology Information. Available at: [Link]

  • 8-Azaxanthine monohydrate. (n.d.). MilliporeSigma. Retrieved February 22, 2026, from [Link]

  • Tichý, E., et al. (2011). Dissolution and spectrophotometric determination of astaxanthin in aqueous solutions. Ceska a Slovenska farmacie, 60(4), 175-178. Available at: [Link]

  • Joshni, J., & Singaravadivel, K. (2011). Enzymatic Degradation of Azo Dyes – A Review. International Journal of Environmental Sciences, 1(6). Available at: [Link]

  • 8-Azaxanthine monohydrate, >=98.0% (HPLC). (n.d.). SLS Ireland. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 8-Azaxanthine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-azaxanthine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 8-azaxanthine in their cell culture experiments. Precipitation of a compound can compromise experimental results by altering the effective concentration and introducing confounding artifacts. This guide provides in-depth, scientifically-grounded explanations and actionable protocols to help you overcome these challenges.

Section 1: The Core Problem - Understanding 8-Azaxanthine's Solubility

This section addresses the fundamental reasons behind 8-azaxanthine precipitation.

FAQ: Why is 8-azaxanthine prone to precipitation in my cell culture media?

Answer: The precipitation of 8-azaxanthine in standard cell culture media (which typically has a pH of 7.2-7.4) is primarily due to its chemical structure and low intrinsic aqueous solubility. Several factors contribute to this issue:

  • Weakly Acidic Nature: 8-Azaxanthine is a purine analog that acts as a weak acid. Its solubility is highly dependent on the pH of the solvent.[1] In its protonated (neutral) form, which is predominant at physiological pH, the molecule is less soluble. To significantly increase its solubility, the pH must be raised to deprotonate the molecule, forming a more soluble salt.

  • Limited Aqueous Solubility: The compound has very low solubility in water and requires specific solvents for initial dissolution. While it is slightly soluble in DMSO and methanol (especially with heating), simply adding a concentrated DMSO stock to a large volume of aqueous media can cause it to immediately precipitate out of solution, a phenomenon known as "crashing out".[2][3]

  • Interactions with Media Components: Cell culture media are complex solutions containing various salts, amino acids, and vitamins.[4] Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are known to form insoluble salts with certain compounds, which can exacerbate precipitation issues.[5][6][7][8]

The interplay between the compound's inherent properties and the complex chemical environment of the culture medium creates a high risk of precipitation if not handled correctly.

Caption: pH-dependent solubility of 8-azaxanthine.

Section 2: Proactive Measures - Best Practices for Preparation and Use

Preventing precipitation from the outset is the most effective strategy. This involves proper stock solution preparation and careful addition to your culture medium.

FAQ: What is the correct way to prepare a high-concentration stock solution of 8-azaxanthine?

Answer: Preparing a stable, high-concentration stock solution is the critical first step. Since 8-azaxanthine is poorly soluble in neutral aqueous solutions, a chemical modification approach is required. We will leverage its acidic nature to create a soluble salt.

Experimental Protocol: Preparation of a 100 mM 8-Azaxanthine Stock Solution

This protocol details how to create a basic stock solution that can be further diluted.

Materials:

  • 8-Azaxanthine powder (MW: 153.1 g/mol for anhydrous, 171.11 g/mol for monohydrate)[2][9][10]

  • 1.0 M Sodium Hydroxide (NaOH), sterile

  • Sterile, nuclease-free water

  • Sterile conical tubes and micropipette tips

Procedure:

  • Calculate Mass: Determine the mass of 8-azaxanthine monohydrate needed for your desired volume and concentration. For 10 mL of a 100 mM stock:

    • 10 mL * (1 L / 1000 mL) * (0.1 mol / L) * (171.11 g / mol) = 0.1711 g = 171.1 mg

  • Initial Suspension: Weigh out 171.1 mg of 8-azaxanthine monohydrate and add it to a sterile 15 mL conical tube. Add 8 mL of sterile water. The powder will not dissolve and will form a suspension.

  • Solubilization: While vortexing the suspension, add 1.0 M NaOH dropwise. The solution will begin to clarify as the 8-azaxanthine is deprotonated into its soluble sodium salt.

  • pH Check (Optional but Recommended): Use a sterile pH probe or pH strips to ensure the pH is in the alkaline range (typically pH 9-11) to maintain solubility.

  • Final Volume Adjustment: Once the powder is fully dissolved and the solution is clear, add sterile water to bring the final volume to 10 mL.

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[11]

ParameterRecommendationRationale
Primary Solvent 0.1 M - 1.0 M NaOHCreates a soluble sodium salt of 8-azaxanthine.
Alternative Solvent DMSOCan be used, but may lead to precipitation upon media addition.[11]
Stock Concentration 10 mM - 100 mMHigh enough to minimize the volume of base added to the media.
Storage Temp. -20°C or -80°CEnsures long-term stability of the stock solution.[11]

Table 1: Recommended Parameters for 8-Azaxanthine Stock Solution Preparation.

FAQ: How should I add the 8-azaxanthine stock solution to my media to avoid immediate precipitation?

Answer: The way you introduce the stock solution to your culture medium is just as important as its preparation. The goal is to avoid localized high concentrations that can cause the compound to precipitate.

Experimental Protocol: Diluting 8-Azaxanthine Stock into Cell Culture Media

  • Pre-warm Media: Warm your cell culture medium to 37°C in a water bath. This increases the solubility capacity of the media.

  • Calculate Volume: Determine the volume of stock solution needed for your final desired concentration. For example, to make 100 mL of media with a final concentration of 100 µM from a 100 mM stock:

    • V1 * C1 = V2 * C2

    • V1 * 100,000 µM = 100,000 µL * 100 µM

    • V1 = 100 µL

  • Vortex/Stir the Media: While gently vortexing or stirring the pre-warmed media, add the calculated volume of stock solution drop-by-drop.

  • Immediate Mixing: Ensure the stock solution is rapidly and thoroughly mixed into the entire volume of the media. Do not allow the stock to sit concentrated in one spot.

  • Visual Confirmation: After addition, visually inspect the medium for any signs of cloudiness or precipitate. If the medium remains clear, it is ready for use.

Section 3: Reactive Troubleshooting - What to Do When Precipitation Occurs

Even with the best practices, precipitation can sometimes occur. This section provides a logical workflow to address the issue.

FAQ: I've already added 8-azaxanthine to my media, and now it has precipitated. What are my options?

Answer: Once precipitation has occurred, the concentration of the soluble compound is unknown, and the precipitate itself could be harmful to cells.[6] Here is a troubleshooting workflow to guide your decision-making.

Troubleshooting_Workflow Start Precipitation Observed in Media Step1 Is the experiment critical and time-sensitive? Start->Step1 Step2 Attempt to re-solubilize: Gently warm to 37°C and mix. Step1->Step2 Yes End_Discard Safest Option: Discard media and prepare fresh using best practices. Step1->End_Discard No Step3 Did it redissolve? Step2->Step3 Step4 Filter-sterilize media through 0.22 µm filter. Step3->Step4 No End_Proceed Proceed with Experiment Step3->End_Proceed Yes Step5 Acknowledge concentration is now lower and unknown. Proceed with caution. Step4->Step5 Step5->End_Proceed

Caption: Troubleshooting workflow for 8-azaxanthine precipitation.

Explanation of Steps:

  • Assess the Situation: If the experiment is not critical, the most scientifically sound approach is to discard the media and start over. This eliminates any uncertainty about the compound's concentration.

  • Attempt to Re-dissolve: Gentle warming to 37°C and agitation can sometimes redissolve a small amount of precipitate.[5][6] However, do not overheat the media, as this can degrade sensitive components like glutamine and vitamins.

  • Filtration (Use with Caution): If the precipitate does not redissolve, you can remove it by filtering the media through a 0.22 µm filter. Crucially, you must understand that this will lower the final concentration of your compound to its saturation point in the media, and this concentration will be unknown. This approach should only be used for non-quantitative experiments where the presence of the compound, rather than its precise concentration, is important.

Section 4: Advanced Considerations & FAQs

FAQ: Can the type of cell culture medium I use affect 8-azaxanthine solubility?

Answer: Yes. While most standard media like DMEM and RPMI-1640 have similar basal salt compositions, media with very high concentrations of calcium or other divalent cations could theoretically increase the risk of salt precipitation.[7][8] If you are using a custom or highly supplemented serum-free medium and experiencing issues, consider preparing the compound in a simpler basal medium first before adding complex supplements.

FAQ: How long can I store my 8-azaxanthine stock solution?

Answer: When stored properly in single-use aliquots at -80°C, an alkaline stock solution of 8-azaxanthine should be stable for at least 6 months.[11] Avoid repeated freeze-thaw cycles, which can introduce water and potentially cause the compound to precipitate within the stock tube over time.

References

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Luoyang FuDau Biotechnology Co., Ltd. [Link]

  • Structure of 8-azaxanthine. ResearchGate. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Cell Culture Media Formulation: Components You Can't Ignore. BenchSci. [Link]

  • 8-Azaxanthine. PubChem, National Institutes of Health. [Link]

  • 8-AZAXANTHINE MONOHYDRATE. Global Substance Registration System (GSRS). [Link]

Sources

Technical Guide: Stability & Preparation of 8-Azaxanthine Monohydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Azaxanthine monohydrate (CAS: 59840-67-4) is a structural analog of xanthine and a potent competitive inhibitor of uricase (urate oxidase). Its utility in enzymatic assays and crystallography is well-documented, yet it presents significant handling challenges due to its poor solubility in neutral aqueous buffers.

This guide addresses the critical instability factors—primarily precipitation and pH drift—associated with stock solution preparation. By following the protocols below, you ensure the Scientific Integrity of your inhibition data.

Solubility & Stock Preparation

The Challenge: 8-Azaxanthine is a weak acid. In water (pH 7), it exists primarily in its protonated, insoluble form. To dissolve it, you must deprotonate the nitrogen atoms on the imidazole ring, which requires a high pH.

Recommended Solvent System
SolventMax ConcentrationSolubility RatingNotes
1 M NaOH ~50 mM (8.5 mg/mL) Excellent Preferred method. Stable and clear.
DMSO~10-20 mMModerateOften requires heating (40°C). May interfere with some enzymes.
Water (pH 7)< 1 mMPoorDo not use. Will result in suspension, not solution.
Ethanol< 1 mMPoorNot recommended.
Protocol: Preparation of 50 mM Stock Solution (10 mL)

Materials:

  • 8-Azaxanthine Monohydrate (MW: ~171.11 g/mol )

  • 1.0 M NaOH (Freshly prepared or commercial standard)

  • 0.22 µm Syringe Filter (PES or Nylon)

Procedure:

  • Calculate: Target mass =

    
    .
    
  • Weigh: Accurately weigh 85.6 mg of powder into a 15 mL conical tube.

  • Solubilize: Add 10 mL of 1 M NaOH .

  • Agitate: Vortex vigorously for 1-2 minutes. If particles persist, sonicate for 5 minutes at room temperature.

  • Clarify: The solution must be optically clear. If it is cloudy, do not proceed.

  • Sterilize: Filter through a 0.22 µm syringe filter into a sterile tube. This removes micro-particulates that act as nucleation sites for precipitation.

Workflow Visualization

dissolution_workflow Start Weigh Powder (Monohydrate) Solvent Add 1M NaOH (High pH is Critical) Start->Solvent Mix Vortex/Sonicate (Room Temp) Solvent->Mix Check Clear Solution? Mix->Check Filter 0.22 µm Filtration (Remove Nucleation Sites) Check->Filter Yes Fail Discard & Re-evaluate Solvent Check->Fail No Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot

Figure 1: Critical path for preparing stable 8-azaxanthine stock solutions. Note the filtration step to prevent precipitation.

Storage & Stability Guidelines

Once dissolved in 1 M NaOH, the stability of 8-azaxanthine is dictated by temperature and protection from evaporation.

Storage ConditionEstimated StabilityRisk Factor
-80°C 6 MonthsLow. Best for long-term banking.
-20°C 1 MonthLow/Medium. Precipitate may form upon thawing.
4°C (Fridge) 1 WeekMedium. Slow precipitation likely.
Room Temp < 24 HoursHigh. CO₂ absorption reduces pH, causing precipitation.

Critical Warning: NaOH solutions absorb atmospheric CO₂ over time, forming carbonates and lowering the pH. If the pH drops below ~10, 8-azaxanthine will precipitate. Always seal aliquots tightly.

Troubleshooting & FAQs

Q1: My stock solution has crystals at the bottom after thawing. Is it ruined?

A: Not necessarily.

  • Cause: The solubility drops at low temperatures, or pH shifted slightly.

  • Fix: Warm the tube to 37°C and vortex for 30 seconds. If the solution clears completely, it is safe to use. If a "haze" remains, spin it down (10,000 x g for 5 min). If a pellet forms, the concentration is no longer 50 mM. Measure the supernatant concentration (see Section 5) or discard.

Q2: Can I dilute the 1 M NaOH stock directly into my enzyme assay?

A: Proceed with caution.

  • You are introducing strong base into your assay.

  • Example: Diluting 1:1000 (50 mM stock

    
     50 µM final) adds 1 mM NaOH to your buffer. Most buffered assays (e.g., 50 mM Tris or Phosphate) can buffer this out, but you should verify the final pH of your assay mix.
    
  • Control: Always run a "Vehicle Control" containing only the diluted NaOH to ensure the pH shift isn't affecting the enzyme.

Q3: Why use the Monohydrate form?

A: The monohydrate (MW ~171.11) is the common stable crystalline form. The anhydrous form (MW ~151.1) is hygroscopic and will absorb water from the air, making weighing inaccurate. Always calculate molarity using the monohydrate MW.

Troubleshooting Logic Tree

troubleshooting Issue Issue: Precipitate Observed Step1 Warm to 37°C & Vortex Issue->Step1 Check1 Dissolved? Step1->Check1 Yes1 Ready to Use (Check pH impact) Check1->Yes1 Yes No1 Add 10% vol fresh 1M NaOH Check1->No1 No Check2 Dissolved? No1->Check2 Yes2 Recalculate Conc. (Volume changed) Check2->Yes2 Yes No2 Discard. Compound Degraded/Sat. Check2->No2 No

Figure 2: Decision matrix for recovering precipitated stock solutions.

Validation Protocol (Self-Validating System)

Do not assume your stock is 50 mM just because you weighed it. Validate it using UV-Visible spectroscopy.

The "Standard Curve" Method (Recommended): Because literature extinction coefficients vary by solvent and pH, generate your own coefficient (


) for your specific lot.
  • Prepare Standard: Dissolve ~2 mg (precisely weighed) in 100 mL 1 M NaOH (this is a ~0.11 mM solution).

  • Scan: Run a UV scan from 220 nm to 320 nm.

  • Identify

    
    :  8-Azaxanthine typically absorbs near 278–280 nm  in alkaline solution.
    
  • Calculate

    
    :  Use Beer’s Law: 
    
    
    
    .
    • 
      .
      
  • Validate Stock: Dilute your frozen 50 mM stock 1:500 in 1 M NaOH and measure Absorbance.

    • Expected Conc =

      
      .
      
    • If the calculated concentration deviates >5% from 50 mM, adjust your subsequent dilution factors.

References

  • InvivoChem. 8-Azaxanthine monohydrate Solubility & Storage Protocols. Retrieved from InvivoChem Technical Data. Link

  • Sigma-Aldrich (Merck). Xanthine and Derivatives Solubility Guide. Technical Bulletin. Link

  • Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines.[1] ResearchGate.[2] (Provides spectral data for 8-azaxanthine neutral/anionic forms). Link

  • Fisher Scientific. Safety Data Sheet: 8-Azaxanthine Monohydrate. (Stability and Reactivity Section). Link

Sources

Technical Support Center: Navigating Background Noise in 8-Azaxanthine Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-azaxanthine fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common challenges related to background noise, ensuring the generation of high-quality, reproducible data. Here, we delve into the causality behind experimental issues and provide field-proven, self-validating protocols to enhance the robustness of your assays.

Understanding Your 8-Azaxanthine Assay

8-azaxanthine can be utilized in fluorescence assays in two primary ways. Identifying your specific assay format is the first critical step in effective troubleshooting.

  • Direct Fluorogenic Assay: In this format, 8-azaxanthine or a related compound like 8-azaguanine acts as a direct fluorogenic substrate for an enzyme, often purine nucleoside phosphorylase (PNP). The enzymatic conversion leads to a product with significantly different fluorescent properties. The fluorescence of 8-azaguanine, for instance, is highly dependent on its tautomeric form, with the N(8)-H tautomer being fluorescent.[1][2]

  • Coupled Enzymatic Assay: This is a more common format, particularly for measuring xanthine oxidase (XO) activity. Here, 8-azaxanthine (or xanthine) is oxidized by XO, producing uric acid and hydrogen peroxide (H₂O₂).[3][4] The H₂O₂ is then used in a secondary reaction, catalyzed by horseradish peroxidase (HRP), to convert a non-fluorescent probe (e.g., Amplex® Red) into a highly fluorescent product (e.g., resorufin).[5][6] In this case, the fluorescence signal is an indirect measure of the primary enzyme's activity.

The following troubleshooting guide is structured to address issues common to both assay types, with specific sections dedicated to the unique challenges of each.

Core Troubleshooting Guide: A Systematic Approach to High Background

High background fluorescence can obscure the specific signal from your reaction, leading to a poor signal-to-noise ratio and inaccurate results. This guide provides a systematic approach to identifying and mitigating the source of the high background.

Diagram: General Troubleshooting Workflow for High Background Noise

Troubleshooting_Workflow Start High Background Detected Check_Controls Review Controls (No-Enzyme, No-Substrate, Vehicle) Start->Check_Controls High_in_No_Enzyme High Signal in No-Enzyme Control? Check_Controls->High_in_No_Enzyme High_in_No_Substrate High Signal in No-Substrate Control? High_in_No_Enzyme->High_in_No_Substrate No Investigate_Reagents Investigate Other Reagents - Buffer/media autofluorescence - Contaminated water/reagents - Prepare fresh reagents High_in_No_Enzyme->Investigate_Reagents Yes Investigate_Substrate Investigate Substrate/Probe - Spontaneous degradation/oxidation - Prepare fresh solution - Check for contamination High_in_No_Substrate->Investigate_Substrate Yes Compound_Interference Investigate Compound Interference - Autofluorescence - Quenching - Inner Filter Effect High_in_No_Substrate->Compound_Interference No Optimize_Protocol Optimize Assay Protocol Investigate_Substrate->Optimize_Protocol Investigate_Reagents->Optimize_Protocol Optimize_Concentrations Optimize Reagent Concentrations - Titrate Enzyme - Titrate Substrate/Probe Optimize_Protocol->Optimize_Concentrations Optimize_Incubation Optimize Incubation Conditions - Time and Temperature Optimize_Concentrations->Optimize_Incubation Re_evaluate Re-evaluate with Optimized Protocol Optimize_Incubation->Re_evaluate Compound_Interference->Optimize_Protocol

Caption: A logical workflow to diagnose and resolve high background noise in fluorescence assays.

Frequently Asked Questions (FAQs)

Section 1: General Sources of Background Fluorescence

Q1: My blank wells (containing only buffer and substrate/probe) have high fluorescence. What is the likely cause?

A1: This points to an issue with your reagents or assay conditions.

  • Substrate/Probe Degradation: Fluorogenic substrates and probes can degrade over time due to improper storage, repeated freeze-thaw cycles, or exposure to light.[7] This can lead to the spontaneous formation of the fluorescent product. Always prepare fresh substrate/probe solutions for each experiment and store stock solutions in small aliquots, protected from light, at -20°C or -80°C.

  • Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent impurities. Use high-purity, sterile components and consider filtering your buffers.[7]

  • Autofluorescence of Assay Plates: For fluorescence assays, always use black microplates, preferably with clear bottoms for bottom-reading instruments, to minimize background from the plate itself and to reduce well-to-well crosstalk.[8][9]

Q2: The background signal increases over the course of my kinetic assay. Why is this happening?

A2: This suggests a time-dependent, non-enzymatic generation of the fluorescent product.

  • Probe Instability: The fluorescent probe in a coupled assay may be unstable under the assay conditions, leading to a gradual increase in fluorescence even in the absence of enzymatic activity. This can be exacerbated by components in your sample or test compounds.

  • Light-Induced Degradation: Continuous exposure to the excitation light in the plate reader can cause photodegradation of your reagents, sometimes leading to increased background fluorescence.[8] Minimize light exposure by only taking readings at specified time points.

Q3: I am working with cell lysates or tissue homogenates, and the background is very high. What are the potential sources?

A3: Biological samples are complex and contain numerous molecules that can interfere with fluorescence assays.

  • Endogenous Autofluorescence: Cellular components such as NADH, riboflavins, and flavin adenine dinucleotide (FAD) are intrinsically fluorescent and can contribute significantly to background noise, particularly when using blue or green fluorophores.[10]

  • Endogenous Enzyme Activity: Samples like tissue lysates may contain endogenous enzymes, such as peroxidases, that can react with the detection reagents in coupled assays, leading to a high background signal.

Section 2: Troubleshooting Compound Interference

Q4: My test compounds seem to be causing high background fluorescence. How can I confirm and correct for this?

A4: Many small molecules used in screening libraries are themselves fluorescent.[7] This is a common source of false positives.

  • Protocol for Identifying Compound Autofluorescence:

    • Set up control wells containing the assay buffer, the test compound at the desired concentration, but without the enzyme or fluorogenic substrate.

    • Measure the fluorescence in these wells under the same conditions as your assay.

    • A significant signal in these wells indicates that the compound is autofluorescent at the assay's excitation and emission wavelengths.

    • You can then subtract this background value from your experimental wells containing the same compound concentration.[7][11]

Q5: What is the "inner filter effect" and how can I mitigate it?

A5: The inner filter effect is a phenomenon where components in the sample, including your test compounds, absorb either the excitation light or the emitted fluorescent light, leading to an artificial decrease in the measured signal (quenching).[7]

  • Primary Inner Filter Effect: Occurs when a substance absorbs the excitation light, reducing the amount of light available to excite the fluorophore.

  • Secondary Inner Filter Effect: Happens when a substance absorbs the light emitted by the fluorophore before it reaches the detector.

  • Mitigation Strategies:

    • Pre-read the plate: Before initiating the enzymatic reaction, read the absorbance of your plate (containing compounds) at both the excitation and emission wavelengths of your fluorophore. High absorbance values are indicative of a potential inner filter effect.

    • Use Lower Compound Concentrations: If possible, reducing the concentration of the interfering compound can minimize the effect.

    • Shift to Redder Wavelengths: Interference from compound autofluorescence and the inner filter effect is generally less pronounced at longer (red-shifted) wavelengths.[12] If your assay chemistry allows, consider using a fluorophore that excites and emits in the red or far-red spectrum.

Diagram: Mitigating Compound Interference

Compound_Interference_Workflow Start Suspected Compound Interference Pre_Read Pre-read Plate: Measure fluorescence of compound alone Start->Pre_Read Absorbance_Scan Pre-read Plate: Measure absorbance at Ex/Em wavelengths Start->Absorbance_Scan Is_Fluorescent Compound is Autofluorescent? Pre_Read->Is_Fluorescent High_Absorbance High Absorbance at Ex or Em? Absorbance_Scan->High_Absorbance Subtract_Background Subtract compound fluorescence from assay wells Is_Fluorescent->Subtract_Background Yes No_Interference No direct spectral interference detected Is_Fluorescent->No_Interference No Inner_Filter_Effect Potential Inner Filter Effect High_Absorbance->Inner_Filter_Effect Yes High_Absorbance->No_Interference No Mitigate_IFE Mitigate IFE: - Lower compound concentration - Use mathematical correction - Switch to red-shifted fluorophore Inner_Filter_Effect->Mitigate_IFE

Caption: Workflow for identifying and addressing compound autofluorescence and inner filter effects.

Section 3: Specifics for Coupled Xanthine Oxidase Assays

Q6: In my coupled xanthine oxidase assay, the no-enzyme control has a high signal. What should I investigate?

A6: This indicates that the fluorescent probe is being converted to its fluorescent form through a non-enzymatic or non-XO-dependent mechanism.

  • Redox-Active Compounds: Some test compounds can directly reduce the fluorescent probe or generate reactive oxygen species, leading to a false-positive signal.

  • Contaminating Peroxidases: If your sample is of biological origin, it may contain endogenous peroxidases that can catalyze the conversion of the probe in the presence of any trace amounts of H₂O₂.

  • Troubleshooting Protocol:

    • Run a control well with your sample/compound and the fluorescent probe, but without the HRP coupling enzyme. A signal here suggests direct interaction with the probe.

    • Run a control well with your sample/compound, HRP, and the probe, but without the 8-azaxanthine substrate. This will test for the presence of endogenous H₂O₂ or compounds that generate it.

Q7: How can I optimize the concentrations of reagents in my coupled assay to improve the signal-to-background ratio?

A7: Systematic titration of enzyme and substrate concentrations is crucial.

  • Enzyme Titration: Determine the optimal xanthine oxidase concentration that gives a robust signal within the linear range of the assay. Too much enzyme can lead to rapid substrate depletion and non-linear kinetics, while too little will result in a weak signal.

  • Substrate/Probe Titration: While the primary substrate (8-azaxanthine) should typically be at a saturating concentration (around the Km value), the concentration of the fluorescent probe in the coupled reaction should be optimized. Excessively high concentrations of probes like Amplex® Red can lead to higher background fluorescence.[5]

ReagentTypical Concentration RangeRationale for Optimization
Xanthine Oxidase 0.1 - 10 mU/mLTo ensure the reaction rate is linear over the measurement period and provides a good signal window.
8-Azaxanthine 10 - 100 µMShould be at or above the Michaelis constant (Km) to ensure zero-order kinetics with respect to the substrate.
HRP 0.1 - 1 U/mLMust be in excess to ensure that the conversion of the fluorescent probe is not rate-limiting.
Fluorescent Probe 10 - 50 µMOptimize for the best balance between a strong signal and low background. High concentrations can increase background.

Note: These are starting ranges; optimal concentrations must be determined empirically for your specific assay conditions.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Wierzchowski, J., Gorska, A., & Shugar, D. (1996). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1294(2), 165-174. [Link]

  • Wierzchowski, J. (2020). Excited-State Proton Transfer and Phototautomerism in Nucleobase and Nucleoside Analogs: A Mini-Review. Molecules, 25(12), 2740. [Link]

  • BenchChem. (2025). Application Note: Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition.
  • Wierzchowski, J., & Stachelska-Wierzchowska, A. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Pure and Applied Chemistry, 86(8), 1269-1281. [Link]

  • BenchChem. (2025). Troubleshooting common issues in fluorescent protease assays.
  • Basicmedical Key. (2025, September 11). Troubleshooting Fluorescence Intensity Plate Reader Experiments.
  • Wierzchowski, J., Gorska, A., & Shugar, D. (1997). Interactions of Calf Spleen Purine Nucleoside Phosphorylase with 8-Azaguanine, and a Bisubstrate Analogue Inhibitor: Implications for the Reaction Mechanism. Journal of Molecular Biology, 273(1), 189-200. [Link]

  • Beck, Z. Q. (2013). Determination of Xanthine Oxidase. In Methods in Molecular Biology (pp. 215-220). Humana Press.
  • Stachelska-Wierzchowska, A., & Wierzchowski, J. (2022). Fluorescent and Fluorogenic Substrate for Mammalian Xanthine Oxidase. SSRN. [Link]

  • Merck Millipore. Assay Procedure for Xanthine Oxidase Microbial.
  • Sigma-Aldrich. (n.d.). Xanthine Oxidase Activity Assay Kit (MAK078) - Technical Bulletin.
  • Wierzchowski, J. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2740. [Link]

  • Hadwan, M. H. (2023). Simple assay for quantifying xanthine oxidase activity. Analytical Biochemistry, 675, 115192. [Link]

  • Wierzchowski, J., & Stachelska-Wierzchowska, A. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 29(12), 2845.
  • Wierzchowski, J. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2740. [Link]

  • Stubbe, J., & van der Donk, W. A. (2018). Guanine and 8-Azaguanine in Anomeric DNA Hybrid Base Pairs: Stability, Fluorescence Sensing, and Efficient Mismatch Discrimination with α-d-Nucleosides. Bioconjugate Chemistry, 29(6), 1955-1965. [Link]

  • Wierzchowski, J. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2740.
  • Image Analyst MKII. (2015, September 18). Methods of background subtraction.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • 3H Biomedical. (n.d.). Xanthine Oxidase Assay (XO).
  • Naguib, Y. M. (2000). Antioxidant Activities of Astaxanthin and Related Carotenoids. Journal of Agricultural and Food Chemistry, 48(4), 1150-1154. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Rahminiwati, M., et al. (2023). Optimization of Xanthine Oxidase Activity, Phytochemical Screening, Toxicity Assay, and Antigout Activity of Spatholobus littoralis Hassk. Extract. Pharmacognosy Journal, 15(3), 259-266. [Link]

  • MyBioSource. (n.d.). Xanthine Oxidase assay kit.
  • Hille, R., & Nishino, T. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. Journal of Biological Chemistry, 259(3), 1877-1880. [Link]

  • Sigma-Aldrich. (n.d.). 8-Azaxanthine.
  • ResearchGate. (2019, July 15). How do you properly subtract out background for fluorsecence?.
  • Chen, C. Y., et al. (2018). Rapid Estimation of Astaxanthin and the Carotenoid-to-Chlorophyll Ratio in the Green Microalga Chromochloris zofingiensis Using Flow Cytometry. Marine Drugs, 16(8), 273. [Link]

  • Peterson, J. D. (n.d.). General and technical considerations for background subtraction in 2D fluorescence using IVIS imaging systems. Revvity.
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  • Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
  • Chekol, T. N. (2019). Substrate Specificity at the Molybdenum Site in Xanthine Oxidase Enzyme. Chemistry Research Journal, 4(4), 118-125.
  • AAT Bioquest. (2026, February 8). Amplite® Fluorimetric Xanthine Oxidase Assay Kit Red Fluorescence.
  • Cao, H., Pauff, J., & Hille, R. (2010). Substrate orientation and the origin of catalytic power in xanthine oxidoreductase. Indian Journal of Chemistry, 49A, 923-930.
  • Gertz, M., et al. (2018). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Molecules, 23(10), 2591. [Link]

  • Bergmann, F., Ungar-Waron, H., & Kwietny-Govrin, H. (1962). Action of 8-azaguanine and 8-azaxanthine on Pseudomonas aeruginosa. Biochemical Journal, 84(2), 269-274. [Link]

  • Rodriguez, D. B., & Kimura, M. (1990). Auto-oxidation products of astaxanthin. Journal of Food Science, 55(4), 1175-1175. [Link]

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Validation & Comparative

Comparative Guide: Validating 8-Azaxanthine Inhibition Mechanism via Kinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the study of purine metabolism, 8-Azaxanthine (8-AX) serves as a critical tool compound. Unlike broad-spectrum purine analogs, 8-AX is a potent, specific competitive inhibitor of Urate Oxidase (Uricase) .

This guide provides a technical comparison of 8-AX against the industry-standard alternative, Potassium Oxonate (Oxonic Acid) . While Oxonic Acid is widely used as an in vivo hyperuricemia inducer, 8-AX offers superior structural rigidity and crystallographic stability, making it the preferred choice for structural mechanism studies and precise kinetic benchmarking.

Verdict: Use 8-Azaxanthine for structural biology (crystallography) and precise


 determination due to its stable binding mode. Use Oxonic Acid  for in vivo models or gross inhibition assays due to cost-effectiveness and established literature baselines.

Mechanistic Comparison: 8-Azaxanthine vs. Oxonic Acid

To validate the inhibition mechanism, one must understand the molecular interaction.[1] Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate.[2] Both 8-AX and Oxonic Acid prevent this by occupying the active site, but their binding dynamics differ.

Table 1: Technical Specification Comparison
Feature8-Azaxanthine (8-AX)Potassium Oxonate (Oxonic Acid)
Mechanism Competitive (Reversible)Competitive (Transition State Analog)
Target Enzyme Urate Oxidase (Uricase)Urate Oxidase (Uricase)
Binding Affinity (

)
High (

range typical)
Moderate to High (

)
Solubility (pH 8.5) Moderate (Requires alkaline buffer)High (Water soluble salt)
Stability High (Excellent for crystallography)Moderate (Degrades in solution over time)
Primary Application Structural studies, Kinetic benchmarkingIn vivo gout models, Routine inhibition
Mechanistic Pathway Visualization

The following diagram illustrates the competitive nature of 8-AX within the purine degradation pathway.

Uricase_Inhibition_Mechanism UA Uric Acid (Substrate) UOX Urate Oxidase (Enzyme) UA->UOX Binds Complex_ES [ES] Complex (Active) UOX->Complex_ES Substrate Binding Complex_EI [EI] Complex (Inactive) UOX->Complex_EI Inhibitor Binding Product 5-Hydroxyisourate + H2O2 Complex_ES->Product Oxidation (A293 decreases) AX 8-Azaxanthine (Inhibitor) AX->UOX Competes Complex_EI->Product Blocked

Figure 1: Competitive inhibition pathway. 8-Azaxanthine competes with Uric Acid for the Urate Oxidase active site, forming an inactive [EI] complex.

Experimental Protocol: Kinetic Validation

To validate 8-AX as a competitive inhibitor, you must demonstrate that


 remains constant while 

increases.
Methodology: UV-Vis Spectrophotometric Assay

Principle: Uric acid absorbs strongly at 293 nm . Its oxidation product (5-hydroxyisourate) does not. Inhibition is measured by the reduction in the rate of absorbance decay.

Reagents & Preparation
  • Reaction Buffer: 50 mM Sodium Borate buffer, pH 8.5 (Uricase has an alkaline optimum).

  • Enzyme Stock: Recombinant Urate Oxidase (e.g., Aspergillus flavus or Candida source), diluted to ~0.02 U/mL.

  • Substrate (S): Uric Acid stock (100

    
     to 500 
    
    
    
    ). Note: Dissolve in warm buffer; uric acid has poor solubility in water.
  • Inhibitor (I): 8-Azaxanthine (Prepare 3 concentrations: e.g., 5

    
    , 10 
    
    
    
    , 20
    
    
    ).
Step-by-Step Workflow
  • Blanking: Set spectrophotometer to 293 nm. Blank with Borate buffer.

  • Baseline Control: Measure the uninhibited reaction (

    
    ).
    
    • Add Buffer + Enzyme.

    • Initiate with Substrate (start with lowest concentration).

    • Record

      
       for the initial linear phase (first 60-120 seconds).
      
  • Inhibition Runs:

    • Pre-incubate Enzyme + 8-AX (Inhibitor) for 5 minutes to establish equilibrium.

    • Add Substrate (vary concentration:

      
       to 
      
      
      
      ).
    • Record

      
      .
      
  • Data Collection: Repeat for at least 3 fixed inhibitor concentrations and 5 substrate concentrations.

Experimental Workflow Diagram

Kinetic_Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction (96-well or Cuvette) cluster_analysis Phase 3: Detection & Analysis Step1 Prepare Borate Buffer (pH 8.5) Mix Mix Enzyme + Inhibitor (Fixed [I]) Step1->Mix Step2 Dissolve Uric Acid (Substrate) Start Add Substrate (Variable [S]) Step2->Start Step3 Dissolve 8-AX (Inhibitor) Step3->Mix Incubate Pre-incubate 5 mins @ 25°C Mix->Incubate Incubate->Start Read Measure A293 (Kinetic Mode) Start->Read Calc Calculate Initial Velocity (v = -dA/dt) Read->Calc Plot Lineweaver-Burk Plot Determine Ki Calc->Plot

Figure 2: Kinetic assay workflow for determining inhibition constants.

Data Analysis & Interpretation

To scientifically validate the mechanism, you must transform the initial velocity data (


) into a Lineweaver-Burk (Double Reciprocal) Plot .
The Diagnostic Criteria

For 8-Azaxanthine (Competitive Inhibition), the plot of


 vs. 

must show:
  • Intersection at the Y-axis (

    
    ):  All lines (inhibited and uninhibited) should cross at the same point on the Y-axis. This confirms that at infinite substrate concentration, the inhibitor can be outcompeted (
    
    
    
    is unchanged).
  • Change in X-intercept (

    
    ):  The intercept moves closer to zero as inhibitor concentration increases, indicating an increase in apparent 
    
    
    
    .
Calculation of

Use the modified Michaelis-Menten equation for competitive inhibition:



Alternatively, plot the slopes of the Lineweaver-Burk lines against


 (a secondary plot). The X-intercept of this secondary plot is 

.
Kinetic Logic Visualization

Lineweaver_Burk_Logic Data Raw Kinetic Data (v vs [S]) Recip Double Reciprocal (1/v vs 1/[S]) Data->Recip Check1 Check Y-Intercept (1/Vmax) Recip->Check1 Result_Comp Intersects at Y-axis? YES = Competitive (8-Azaxanthine) Check1->Result_Comp Vmax Unchanged Result_Non Intersects at X-axis? YES = Non-Competitive Check1->Result_Non Vmax Decreases

Figure 3: Decision tree for interpreting Lineweaver-Burk plots to confirm mechanism.

Troubleshooting & Self-Validation

Ensure your data is trustworthy by implementing these controls (E-E-A-T principle):

  • The "No-Enzyme" Control: Run the assay with Substrate + Inhibitor but no enzyme . If A293 decreases, your inhibitor might be reacting chemically with the substrate or degrading, invalidating the kinetic data.

  • Solubility Check: 8-Azaxanthine can precipitate in acidic buffers. Ensure your buffer is pH > 8.0. If the solution turns cloudy upon addition, the light scattering will artificially increase absorbance, masking the enzymatic decrease.

  • Substrate Depletion: Ensure you are measuring the initial rate (first 10% of conversion). If the curve flattens, you are running out of substrate, and the rate calculation will be flawed.

References

  • Retailleau, P., et al. (2004).[2] Complexed structures of Urate Oxidase with 8-azaxanthine and 9-methyl uric acid: Implications for the reaction mechanism. Acta Crystallographica Section D.

  • Gabison, L., et al. (2008). Structural analysis of Urate Oxidase inhibition by 8-azaxanthine. BMC Structural Biology.

  • BenchChem. (2025).[3][4] Spectrophotometric Assay for Measuring Xanthine Oxidase and Uricase Activity.[4][5]

  • Sigma-Aldrich. Enzymatic Assay of Uricase (EC 1.7.3.3).[2]

Sources

reference standards for 8-azaxanthine monohydrate analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Reference Standards for 8-Azaxanthine Monohydrate Analysis

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. 8-Azaxanthine, a purine analog, and its monohydrate form are crucial reagents in various biochemical and pharmacological studies.[1][2] This guide provides an in-depth comparison of commercially available 8-azaxanthine monohydrate reference standards, details robust analytical methodologies for their characterization, and offers insights into selecting the most suitable standard for your research needs.

The Critical Role of a High-Purity Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. The reliability of any experimental result hinges on the accuracy of this standard. For 8-azaxanthine monohydrate, a high-quality reference standard is essential for:

  • Accurate Quantification: Determining the precise concentration of 8-azaxanthine in experimental samples.

  • Impurity Profiling: Identifying and quantifying related substances and degradation products.

  • Method Validation: Establishing the performance characteristics of analytical methods.

  • Comparative Studies: Ensuring consistency and reproducibility of data across different laboratories and studies.

Comparison of Commercially Available 8-Azaxanthine Monohydrate Reference Standards

Several suppliers offer 8-azaxanthine monohydrate as a reference standard. While most provide a Certificate of Analysis (CoA), the level of detail and the reported purity can vary. The following table summarizes the information available for representative products.

Supplier Product Name CAS Number Purity (by HPLC) Appearance Storage Conditions
MedchemExpress 8-Azaxanthine (monohydrate)59840-67-499.40%Off-white to yellow solidPowder: -20°C for 3 years
Sigma-Aldrich 8-Azaxanthine monohydrate1468-26-4≥98.0%SolidRoom Temperature
Santa Cruz Biotechnology 8-Azaxanthine Monohydrate59840-67-4Not specified on product page; CoA requiredNot specifiedNot specified

Expert Insight: The stated purity is a critical parameter. A higher purity standard will yield more accurate results, especially in sensitive assays. For instance, the MedchemExpress standard reports a specific purity of 99.40%, while the Sigma-Aldrich standard provides a minimum purity of ≥98.0%.[3][4] For rigorous quantitative studies, a standard with a precisely determined purity is preferable. Always request and scrutinize the lot-specific CoA before purchase to obtain detailed information on the analytical methods used for characterization and the levels of any identified impurities.

Alternative Reference Materials: A Note on Xanthine

While not a direct substitute, Xanthine itself can serve as a useful related compound for analytical method development and system suitability testing.[3] As a structurally similar, well-characterized, and widely available purine, it can be used to optimize chromatographic conditions before analyzing the more specific 8-azaxanthine monohydrate.

Analytical Methodologies for Characterization and Comparison

A multi-faceted analytical approach is necessary to fully characterize an 8-azaxanthine monohydrate reference standard. Below are detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the gold standard for assessing the purity of pharmaceutical reference standards.[5] A stability-indicating method can separate the main compound from potential impurities and degradation products.[6]

Experimental Protocol: Stability-Indicating RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 8-azaxanthine monohydrate reference standard in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase) to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of moderately polar to non-polar compounds, including purine analogs.

  • The gradient elution allows for the separation of compounds with different polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main 8-azaxanthine peak.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.

  • Detection at 260 nm is selected based on the UV absorbance maximum of the purine ring structure.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh 8-Azaxanthine Monohydrate Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Inject Inject Sample Dissolve->Inject Column C18 Reverse-Phase Column Separation Inject->Column Detect UV Detection (260 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Purity Calculate Purity (%) Integrate->Purity

HPLC Purity Analysis Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[7] It is invaluable for confirming the identity of the reference standard and characterizing any impurities.

Experimental Protocol: LC-MS Analysis

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ESI is generally suitable for purine analogs.

  • Mass Range: Scan a mass range appropriate for 8-azaxanthine monohydrate (m/z 172.11 for the protonated molecule [M+H]+) and potential impurities, for example, m/z 100-500.

  • Data Analysis: Extract the ion chromatogram for the expected mass of 8-azaxanthine to confirm its retention time. Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights.

Trustworthiness of the Protocol: By coupling the HPLC separation with mass spectrometric detection, this protocol provides two orthogonal data points (retention time and mass-to-charge ratio) for the identification of 8-azaxanthine, significantly increasing the confidence in its identity.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_ms Data Interpretation LC_Inject Inject Sample LC_Separate HPLC Separation LC_Inject->LC_Separate Ionize Electrospray Ionization (ESI) LC_Separate->Ionize Eluent Transfer Analyze Mass Analyzer (e.g., TOF) Ionize->Analyze Detect_MS Ion Detection Analyze->Detect_MS TIC Total Ion Chromatogram Detect_MS->TIC EIC Extracted Ion Chromatogram TIC->EIC Mass_Spectrum Mass Spectrum Analysis EIC->Mass_Spectrum

LC-MS Identity Confirmation Workflow
UV-Vis Spectrophotometry for Spectral Characterization

UV-Vis spectrophotometry is a rapid and straightforward technique that can be used for a preliminary identity check and for quantification.[8] The UV spectrum of a compound is a characteristic property that can be compared against literature data.

Experimental Protocol: UV-Vis Spectral Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A suitable spectroscopic grade solvent in which 8-azaxanthine is soluble, such as acidified water (e.g., with 3 mM HCl) to ensure the neutral form of the molecule.[9]

  • Sample Preparation: Prepare a dilute solution of the 8-azaxanthine monohydrate reference standard in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum in the range of 0.5-1.0 AU.

  • Measurement:

    • Use the solvent as a blank to zero the instrument.

    • Scan the sample solution over a wavelength range of 200-400 nm.

    • Record the wavelength of maximum absorbance (λmax).

  • Data Comparison: Compare the obtained spectrum and λmax with published data. For 8-azaxanthine in acidified aqueous solution, a characteristic absorption spectrum is expected.[9]

UVVis_Workflow Prep Prepare Dilute Solution in Spectroscopic Solvent Blank Measure Solvent Blank Prep->Blank Sample Scan Sample (200-400 nm) Blank->Sample Spectrum Obtain UV-Vis Spectrum Sample->Spectrum LambdaMax Determine λmax Spectrum->LambdaMax Compare Compare with Reference Data LambdaMax->Compare

UV-Vis Spectrophotometry Workflow

Conclusion: A Self-Validating System for Reference Standard Qualification

When selecting an 8-azaxanthine monohydrate reference standard, a critical evaluation of the supplier's CoA is the first step. However, for applications requiring the highest level of confidence, in-house verification using a combination of the analytical techniques described above is recommended. The use of orthogonal methods—HPLC for purity, LC-MS for identity, and UV-Vis for a spectral fingerprint—creates a self-validating system that ensures the quality and reliability of your reference standard, and by extension, the integrity of your research data.

References

  • MedchemExpress.
  • ResearchGate. (a) UV absorption and fluorescence spectra of the neutral forms of.... [Link]

  • PubMed. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. [Link]

  • MilliporeSigma. 8-Azaxanthine monohydrate, ≥98.0% (HPLC). [Link]

  • SLS Ireland. 8-Azaxanthine monohydrate, >=98.0% (HPLC). [Link]

  • ResearchGate. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. [Link]

  • NCBI Bookshelf. Purine Analogs - Holland-Frei Cancer Medicine. [Link]

  • I.R.I.S. Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. [Link]

  • MDPI. Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Impact Factor. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • AACR Journals. Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. [Link]

  • Wikipedia. Purine analogue. [Link]

  • PMC. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. [Link]

  • AI Publications. An Analysis on the UV-Visible Spectrophotometry Method. [Link]

  • Impact Factor. Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. [Link]

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Impact of Monohydrate Form on 8-Azaxanthine Molecular Weight Calculations

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Estimated Read Time: 8 Minutes[1]

Executive Summary: The 11.7% Silent Error

In high-precision pharmacological studies, 8-azaxanthine (1,2,3-triazolo[4,5-d]pyrimidine-5,7-dione) serves as a critical xanthine oxidase inhibitor and a reference standard for purine metabolism.[1] However, a pervasive issue exists in its commercial supply: the ambiguity between its anhydrous and monohydrate forms.[1]

Failure to account for the single water molecule in the monohydrate crystal lattice results in a 11.76% systematic error in molarity calculations.[1] This guide dissects the physical differences between the forms, provides a decision framework for identification, and establishes a self-validating protocol for stock solution preparation.

The Stoichiometric Trap: Anhydrous vs. Monohydrate

The core of the issue lies in the hydration thermodynamics of the triazolo-pyrimidine ring system, which readily forms stable hydrogen bonds with water molecules.[1]

Comparative Specifications
FeatureAnhydrous Form Monohydrate Form Impact
Formula


Stoichiometry change
MW ( g/mol ) 153.10 171.11 +18.01 Da shift
CAS Registry 4968-31-4 (Specific)59840-67-4 (Specific)Warning:[1] CAS 1468-26-4 is often used generically for both.[1]
Physical State Crystalline powderCrystalline powderIndistinguishable by eye
Water Content < 0.5% (Hygroscopic)~10.5% (Theoretical)Massive gravimetric difference
The Mathematical Consequence

If a researcher weighs 10 mg of the monohydrate believing it is anhydrous , the actual molar dosage is significantly lower than calculated:


Sources

A Senior Application Scientist's Guide to Assessing Batch-to-Batch Consistency of 8-Azaxanthine Monohydrate 98%

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of 8-azaxanthine monohydrate 98%. We will delve into the critical quality attributes of this compound and present a suite of analytical techniques to interrogate them. The methodologies described herein are designed to be self-validating, providing a robust and objective comparison of different batches.

The Criticality of Consistency for 8-Azaxanthine Monohydrate

8-Azaxanthine monohydrate (CAS No: 1468-26-4) is a purine analog whose utility in research is contingent on its purity, crystalline form, and hydration state.[2][4][5][6] Variations in these parameters can significantly impact its solubility, reactivity, and biological activity, leading to inconsistent experimental results. Therefore, a multi-faceted analytical approach is essential to confirm that each new batch conforms to the established specifications of a reference or qualifying batch.

The overall workflow for assessing batch-to-batch consistency is a systematic process, beginning with fundamental purity assessment and progressing to more detailed structural and thermal characterization.

G cluster_0 Batch-to-Batch Consistency Assessment Workflow A Initial Purity & Identity Verification B Chromatographic Purity & Impurity Profiling A->B Purity Confirmed C Solid-State Characterization B->C Impurity Profile Acceptable D Thermal Properties & Hydration State Analysis C->D Crystalline Form Consistent E Comprehensive Data Comparison & Batch Release Decision D->E Hydration State & Thermal Behavior Match

Caption: Workflow for assessing 8-azaxanthine monohydrate consistency.

Chromatographic Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

The Rationale: HPLC is the gold standard for assessing the purity of non-volatile and thermally sensitive compounds like 8-azaxanthine. It separates the active ingredient from any process-related impurities or degradation products, allowing for precise quantification. A consistent impurity profile between batches is a strong indicator of a well-controlled manufacturing process.[3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar compounds like xanthine derivatives.[7][8][9]

  • Mobile Phase: A gradient elution is often necessary to resolve all impurities. A typical starting point could be a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier like methanol or acetonitrile. The gradient would involve increasing the proportion of the organic solvent over time.

  • Detection: UV detection at the wavelength of maximum absorbance for 8-azaxanthine (to be determined by UV-Vis spectrophotometry, typically around 270-280 nm for similar structures).

  • Sample Preparation: Accurately weigh and dissolve a known amount of 8-azaxanthine monohydrate from each batch in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then diluted with the mobile phase's aqueous component).

  • Analysis: Inject equal volumes of the prepared solutions for each batch. The resulting chromatograms will show a major peak for 8-azaxanthine and potentially several smaller peaks for impurities.

Data Interpretation and Comparison:

The primary metrics for comparison are the purity of the main peak (expressed as a percentage of the total peak area) and the retention times and relative areas of any impurity peaks.

Batch ID Purity by Area % Impurity 1 (RT) Impurity 1 (Area %) Impurity 2 (RT) Impurity 2 (Area %)
Reference 98.5%4.2 min0.3%6.8 min0.2%
Batch A 98.6%4.2 min0.3%6.8 min0.2%
Batch B 97.2%4.2 min0.3%7.5 min1.5%
Batch C 98.4%4.2 min0.3%6.8 min0.2%

Hypothetical Data

In this example, Batches A and C show excellent consistency with the reference batch. Batch B, however, exhibits a lower purity and a new, significant impurity at a different retention time, indicating a potential deviation in the manufacturing process.

Solid-State Characterization by X-ray Powder Diffraction (XRPD)

The Rationale: The crystalline form (polymorph) of a compound can significantly affect its physical properties.[10][11] For a hydrated compound like 8-azaxanthine monohydrate, it is crucial to confirm that the crystal lattice, which includes the water molecule, is consistent between batches. XRPD provides a unique "fingerprint" of the crystalline structure.[12][13]

G cluster_0 XRPD Analysis Workflow A Sample Preparation (Gentle grinding if necessary) B XRPD Instrument (e.g., Bruker D8 Advance) A->B Load Sample C Data Acquisition (Scan over a 2θ range, e.g., 2° to 40°) B->C Run Scan D Diffractogram Generation C->D E Peak Position & Intensity Analysis D->E F Batch-to-Batch Overlay Comparison E->F

Caption: A typical workflow for XRPD analysis.

Experimental Protocol:

  • Instrumentation: A modern powder X-ray diffractometer.

  • Sample Preparation: A small amount of the powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of angles (e.g., 2 to 40° 2θ).

Data Interpretation and Comparison:

The resulting diffractograms are compared by overlaying them. For batches to be considered consistent, the positions (in °2θ) of the diffraction peaks must be identical. Minor variations in peak intensity can be acceptable and are often due to preferred orientation of the crystals, but the presence of new peaks or the absence of existing peaks indicates a different crystalline form.

Illustrative Example: If a reference batch of 8-azaxanthine monohydrate shows characteristic peaks at 10.2°, 15.5°, 20.8°, and 25.1° 2θ, a consistent new batch must exhibit the same peaks at the same positions. A batch showing a new peak at 12.7° or a missing peak at 15.5° would be flagged for further investigation as it may be a different polymorph or an anhydrous form.

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The Rationale: TGA and DSC are powerful thermal analysis techniques that provide information about the hydration state and thermal stability of a compound.[14][15][16][17] For 8-azaxanthine monohydrate, TGA can quantify the water content, while DSC can identify thermal events like dehydration and melting.[14][18]

Experimental Protocols:

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Monitor the mass loss as a function of temperature. For a monohydrate, a specific weight loss corresponding to one mole of water is expected.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min).

    • Monitor the heat flow into or out of the sample. Endothermic events (like dehydration and melting) and exothermic events (like decomposition) will appear as peaks.

Data Interpretation and Comparison:

The key is to compare the thermal profiles of different batches.

Batch ID TGA Water Content (%) Theoretical Water Content (%) DSC Dehydration Onset (°C) DSC Melting Onset (°C)
Reference 10.5%10.52%145.2250.8
Batch A 10.6%10.52%145.5251.1
Batch B 6.2%10.52%120.1245.3
Batch C 10.4%10.52%144.9250.5

Hypothetical Data

The molecular weight of 8-azaxanthine is 153.1 g/mol , and its monohydrate is 171.11 g/mol .[4][6] The theoretical water content is (18.01 / 171.11) * 100 = 10.52%.

Batches A and C show TGA weight loss consistent with a monohydrate and exhibit similar dehydration and melting temperatures to the reference. Batch B, with a significantly lower water content and different thermal events, is clearly inconsistent and may be a mixture of the hydrate and an anhydrous form.

Conclusion: A Triad of Techniques for Ensuring Consistency

No single technique can definitively establish batch-to-batch consistency. However, by employing a triad of orthogonal methods—HPLC for purity and impurity profiling, XRPD for solid-state identity, and thermal analysis (TGA/DSC) for hydration and thermal behavior—a comprehensive and reliable assessment can be made. This rigorous approach ensures that the 8-azaxanthine monohydrate 98% used in your research is consistent, providing a solid foundation for reproducible and high-quality scientific outcomes.

References

  • PerkinElmer. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC.
  • Particle Characterisation Laboratories. (n.d.). X-Ray Powder Diffraction | Techniques.
  • Batra, A., & Smith, F. P. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.
  • Kowalska, T., & Sajewicz, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC.
  • Malvern Panalytical. (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD).
  • Craig, A. (2026). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager.
  • Avomeen. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • Thakral, S., et al. (2018). TOOLS OF THE TRADE - X-ray diffraction | uses of X-ray powder diffraction in the pharmaceutical industry. ResearchGate.
  • Pharmaffiliates. (n.d.). CAS No : 1468-26-4 | Chemical Name : AZAXANTHIN, 8- Monohydrate.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • CookeChem. (n.d.). 8-AZAXANTHINE MONOHYDRATE , 85.0-99.8% , 59840-67-4.
  • Łaszcz, M., Witkowska, A., Trzcińska, K., & Kuziak, K. (2020, June 1). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate.
  • Sajan, C. P. (2026, February 19). Achieving Batch to Batch Consistency in API Synthesis. LinkedIn.
  • Rigaku. (n.d.). How to Evaluate Solid Pharmaceutical Drugs (3): Confirming Hydrates.
  • Spectralys Biotech. (n.d.). 5. Batch-to-batch consistency checks.
  • Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency.
  • Sigma-Aldrich. (n.d.). 8-Azaxanthine = 98.0 HPLC 1468-26-4.
  • Sigma-Aldrich. (n.d.). 8-Azaxanthine = 98.0 HPLC 1468-26-4.
  • SLS Ireland. (n.d.). 8-Azaxanthine monohydrate, >=9 | 11460-1G | SIGMA-ALDRICH.
  • GSRS. (n.d.). 8-AZAXANTHINE MONOHYDRATE.
  • MilliporeSigma. (n.d.). 8-Azaxanthine = 98.0 HPLC 1468-26-4.
  • Tamba, A., et al. (2012, November 4). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology.
  • Dublin Analytical. (n.d.). 5 Ways to Improve Batch Consistency Without Changing Your Process.
  • Tamba, A., et al. (2025, August 6). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. ResearchGate.
  • Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note.
  • ChemicalBook. (2025, April 19). Chemical Safety Data Sheet MSDS / SDS - 8-AZAXANTHINE MONOHYDRATE.
  • Waters. (n.d.). Quantitative Analysis of Astaxanthin in Dietary Supplements by UltraPerformance Convergence Chromatography (UPC2).

Sources

Safety Operating Guide

Personal protective equipment for handling 8-AZAXANTHINE MONOHYDRATE, 98

Author: BenchChem Technical Support Team. Date: February 2026

Topic: %

Part 1: Strategic Hazard Analysis & Risk Assessment

As researchers, we often become desensitized to "white powders" in the laboratory.[1] However, 8-Azaxanthine Monohydrate (CAS: 59840-67-4) requires a specific tactical approach.[1][2] It is not merely a chemical reagent; it is a bioactive purine analogue and a potent xanthine oxidase inhibitor.[1]

Handling this substance presents a dual-risk profile:

  • Physiological Risk: As a bioactive inhibitor, unintended absorption can alter metabolic pathways in the handler.[1]

  • Physical Risk: At 98% purity, this compound typically exists as a fine, electrostatic powder.[1] The primary vector of exposure is inhalation of fugitive dust during weighing and transdermal absorption if solubilized in DMSO or organic solvents.[1]

Core Safety Directive: Treat this compound as a Target Specific Organ Toxicant (Respiratory Irritant) with potential systemic bioactivity.[1] The goal is zero biological uptake.[1]

Part 2: The Defensive Layer (PPE Specifications)

Standard "lab coat and glasses" are insufficient for high-purity bioactive powders.[1] You must upgrade your PPE based on the specific state of the matter (Solid vs. Solubilized).[1]

PPE Specification Table
Protection ZoneEquipment TypeTechnical SpecificationOperational Logic
Respiratory N95 / P2 Respirator NIOSH N95 or EN 149 FFP2 (Min.)[1]Critical: 8-Azaxanthine dust is fine and easily aerosolized.[1][3] Surgical masks provide zero protection against inhalation of this particulate size.[1]
Dermal (Hands) Nitrile Gloves Thickness: ≥ 0.11 mm (4 mil)Breakthrough: >480 minLatex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO).[1] Nitrile offers superior chemical resistance.[1]
Ocular Safety Goggles ANSI Z87.1 (Impact + Splash)Preferred over safety glasses.[1] Fine powders can bypass side shields of standard glasses via air currents.[1]
Body Lab Coat (Buttoned) High-density cotton or TyvekMust cover wrists completely.[1] Double-gloving (tucking inner glove under cuff, outer glove over cuff) is recommended during weighing.[1]

Part 3: Operational Protocol (Step-by-Step)

Workflow 1: The Weighing Procedure (High Risk Phase)

The moment of highest exposure risk is transferring the dry powder from the stock container to the weigh boat.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station . If neither is available, a draft shield is mandatory.[1]

  • Static Mitigation: 8-Azaxanthine is electrostatic.[1] Use an anti-static gun or wipe the spatula with an anti-static cloth to prevent "powder jumping," which causes aerosolization.[1]

  • The "Transfer" Technique:

    • Do not dump powder.[1]

    • Use a micro-spatula to tap small amounts.[1]

    • Immediately recap the stock bottle before recording the weight. This limits atmospheric moisture absorption (hygroscopic protection) and spill risk.[1]

Workflow 2: Solubilization (Bioavailability Spike)

Once dissolved (often in NaOH or DMSO), the compound can penetrate skin faster than the solid form.

  • Solvent Choice: 8-Azaxanthine is poorly soluble in water/ethanol but soluble in 1M NaOH or DMSO.[1]

  • Glove Protocol: If using DMSO (Dimethyl Sulfoxide), double glove is mandatory .[1] DMSO acts as a carrier solvent, dragging dissolved compounds through the skin barrier and into the bloodstream.[1]

  • Labeling: Mark the vessel immediately as "Bioactive Solution – Do Not Touch."

Part 4: Visualization & Logic

Diagram 1: PPE Decision Matrix

Use this logic flow to determine the necessary protection level based on your specific activity.[1]

PPE_Decision_Tree Start Start: Handling 8-Azaxanthine State What is the physical state? Start->State Solid Dry Powder (Solid) State->Solid Liquid Solubilized (Liquid) State->Liquid Action_Solid Activity: Weighing/Transfer Solid->Action_Solid Action_Liquid Activity: Pipetting/Diluting Liquid->Action_Liquid Hood_Check Is Fume Hood Available? Action_Solid->Hood_Check Solvent_Check Is Solvent DMSO/Carrier? Action_Liquid->Solvent_Check Level1 PPE LEVEL 1: Nitrile Gloves + Lab Coat + Safety Glasses Hood_Check->Level1 Yes (Sash low) Level2 PPE LEVEL 2: N95 Mask + Goggles + Draft Shield Hood_Check->Level2 No (Open Bench) Solvent_Check->Level1 No (Water/Buffer) Level3 PPE LEVEL 3: Double Nitrile Gloves (Change immediately if splashed) Solvent_Check->Level3 Yes (DMSO/NaOH)

Caption: Decision matrix for selecting PPE based on physical state and engineering controls. Note the escalation for open-bench powder handling and DMSO usage.

Part 5: Emergency Response & Disposal

Spill Response (Dry Powder)
  • Evacuate & Ventilate: If a significant amount (>1g) is aerosolized, leave the immediate area for 10 minutes to allow dust to settle.[1]

  • Do NOT Dry Sweep: Dry sweeping generates dust.[1]

  • Wet Wipe Method: Cover the spill with a paper towel dampened with water or ethanol.[1] Scoop up the damp powder/towel mixture to prevent dust generation.[1]

  • Decontamination: Wipe the surface with 70% Ethanol followed by water.[1]

Disposal Protocol

Never dispose of bioactive purines in the sink.

  • Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container.

  • Liquid Waste: Collect in "Basic Organic Waste" (if NaOH used) or "Non-Halogenated Organic Waste" (if DMSO used).[1]

  • Destruction: Incineration is the required method for final destruction to break down the purine ring structure [1].[1]

References

  • National Institutes of Health (PubChem). (2025).[1] 8-Azaxanthine Compound Summary. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link][1]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.